molecular formula C7H6ClN3 B1614601 1-Chloro-3-methylimidazo[1,5-a]pyrazine CAS No. 56481-30-2

1-Chloro-3-methylimidazo[1,5-a]pyrazine

Cat. No.: B1614601
CAS No.: 56481-30-2
M. Wt: 167.59 g/mol
InChI Key: BZFSDOWBHXASLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-methylimidazo[1,5-a]pyrazine (CAS 56481-30-2) is a high-value chemical building block with the molecular formula C7H6ClN3 and a molecular weight of 167.60 g/mol . This compound is a key synthetic intermediate in medicinal chemistry, particularly in the construction of complex heterocyclic scaffolds. Research indicates that derivatives based on the imidazo[1,5-a]pyrazine core are being investigated for their potential as selective negative modulators of AMPA receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8) . This mechanism is a promising target for the development of novel anticonvulsant therapies with potential improved therapeutic outcomes . Furthermore, related imidazo[1,5-a]pyrazine and similar heterocyclic structures have been studied as inhibitors of IKK1 and IKK2 (IκB kinase), which play a central role in the NF-κB signaling pathway and are relevant to inflammatory diseases and cancer . The chlorine atom at the 1-position makes this compound a versatile precursor for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the exploration of structure-activity relationships (SAR) . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly for professional use and is not intended for diagnostic or therapeutic applications. Handle with appropriate care in accordance with all applicable laboratory safety regulations. Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1-chloro-3-methylimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-10-7(8)6-4-9-2-3-11(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFSDOWBHXASLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303707
Record name 1-chloro-3-methylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56481-30-2
Record name 1-Chloro-3-methylimidazo[1,5-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56481-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 160450
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056481302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC160450
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-3-methylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Chloro vs 8-Chloro-3-methylimidazo[1,5-a]pyrazine isomer differences

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the structural, synthetic, and reactive differences between 1-chloro-3-methylimidazo[1,5-a]pyrazine and 8-chloro-3-methylimidazo[1,5-a]pyrazine .

These two isomers represent a classic dichotomy in heterocyclic chemistry: the 1-chloro isomer is an electron-rich heteroaryl halide suitable for metal-catalyzed coupling, while the 8-chloro isomer is an electron-deficient imidoyl chloride equivalent designed for nucleophilic displacement.

Executive Summary

In the development of kinase inhibitors (e.g., IGF-1R, BTK), the imidazo[1,5-a]pyrazine scaffold is a privileged structure. The placement of the chlorine atom dictates the chemical behavior of the molecule.

  • 8-Chloro Isomer: Highly reactive electrophile. Acts as a "gateway" intermediate for installing amines via Nucleophilic Aromatic Substitution (

    
    ). It is often hydrolytically unstable.
    
  • 1-Chloro Isomer: Chemically stable. Acts as a "terminal" handle for carbon-carbon bond formation via Palladium-catalyzed cross-coupling (Suzuki/Stille).

Part 1: Structural & Electronic Basis

The imidazo[1,5-a]pyrazine core is a fused bicyclic system comprising an electron-rich imidazole ring (Positions 1, 2, 3) and an electron-deficient pyrazine ring (Positions 5, 6, 7, 8).

Electronic Density Map
  • Position 8 (Pyrazine Ring): This carbon is adjacent to the bridgehead nitrogen (N4) and the pyrazine nitrogen (N7). It is highly

    
    -deficient (electrophilic). The C-Cl bond here possesses significant double-bond character but is highly susceptible to addition-elimination reactions.
    
  • Position 1 (Imidazole Ring): This carbon is part of the 5-membered ring.[1] It is

    
    -excessive (nucleophilic). A chlorine atom at this position behaves like a standard aryl chloride, requiring activation energy (catalysis) to break the C-Cl bond.
    
Isomer Comparison Table
Feature8-Chloro-3-methylimidazo[1,5-a]pyrazine1-Chloro-3-methylimidazo[1,5-a]pyrazine
Location Pyrazine ring (C8)Imidazole ring (C1)
Electronic State

-Deficient (Electrophilic)

-Excessive (Nucleophilic/Neutral)
Primary Reactivity

(Nucleophilic Aromatic Substitution)
Pd-Catalyzed Cross-Coupling
Stability Moisture Sensitive (Hydrolyzes to Lactam)Stable
Synthesis Route Cyclodehydration of pyrazin-2-yl-amidesElectrophilic Halogenation (NCS)
Leaving Group Ability High (Labile)Low (Inert without catalyst)

Part 2: Synthetic Pathways[2]

The synthesis of these isomers requires divergent strategies. You cannot easily interconvert them; they must be targeted from the precursor stage.

Workflow Diagram: Divergent Synthesis

SynthesisPathways Precursor Pyrazine Precursor (2-aminomethylpyrazine) StepA1 Acylation (Ac2O) Precursor->StepA1 StepB1 Cyclization (Non-halogenated) Precursor->StepB1 StepA2 Cyclization (POCl3) Bischler-Napieralski var. StepA1->StepA2 Prod8 8-Chloro-3-methyl imidazo[1,5-a]pyrazine StepA2->Prod8 Direct Cl installation StepB2 Electrophilic Chlorination (NCS, DMF) StepB1->StepB2 Prod1 1-Chloro-3-methyl imidazo[1,5-a]pyrazine StepB2->Prod1 Post-cyclization

Figure 1: Divergent synthetic routes. The 8-Cl is installed during cyclization/activation, whereas 1-Cl is installed via electrophilic attack on the formed scaffold.

Detailed Synthetic Logic
1. Synthesis of the 8-Chloro Isomer

This is the most common intermediate for library generation. The chlorine is installed using phosphorus oxychloride (


) acting on a lactam intermediate or directly cyclizing an acetylated aminomethylpyrazine.
  • Mechanism: The amide oxygen attacks

    
    , creating an activated imidoyl phosphate. The pyrazine nitrogen attacks this electrophilic center, closing the ring and installing the chlorine with concomitant loss of phosphate.
    
  • Critical Control Point: Moisture control is essential. The 8-chloro species hydrolyzes back to the 8-one (lactam) rapidly in acidic aqueous conditions.

2. Synthesis of the 1-Chloro Isomer

This isomer is typically formed by reacting the parent scaffold (3-methylimidazo[1,5-a]pyrazine) with N-chlorosuccinimide (NCS).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The imidazole ring is the most electron-rich portion of the molecule. Since position 3 is blocked by a methyl group, the electrophilic 
    
    
    
    attacks position 1.
  • Critical Control Point: Stoichiometry. Excess NCS can lead to polychlorination or chlorination of the methyl group (benzylic-type radical halogenation).

Part 3: Reactivity & Functionalization

This section details how to utilize these isomers in drug discovery workflows.

Reactivity Decision Tree

Reactivity Iso8 8-Chloro Isomer (Electrophile) CondSNAr SNAr Conditions (TEA, EtOH, Heat) Iso8->CondSNAr + Amine CondPd Suzuki Coupling (Pd(dppf)Cl2, Base, Heat) Iso8->CondPd Fails/Decomposes Iso1 1-Chloro Isomer (Stable) Iso1->CondSNAr No Reaction Iso1->CondPd + Boronic Acid Amine Primary/Secondary Amine (HNR2) Boronic Boronic Acid (R-B(OH)2) ProdAmino 8-Amino Derivative (Library Entry) CondSNAr->ProdAmino ProdAryl 1-Aryl Derivative (Scaffold Extension) CondPd->ProdAryl

Figure 2: Orthogonal reactivity profiles. 8-Cl is for amine installation; 1-Cl is for carbon coupling.

Nucleophilic Aromatic Substitution ( )
  • Target: 8-Chloro isomer.

  • Why it works: The 8-position is activated by the adjacent bridgehead nitrogen, which stabilizes the Meisenheimer complex intermediate.

  • Scope: Aliphatic amines (morpholine, piperazine), anilines, and thiols.

  • Protocol Note: No metal catalyst is required. Mild base (DIPEA) and polar protic solvents (EtOH/iPrOH) drive the reaction.

Palladium-Catalyzed Coupling
  • Target: 1-Chloro isomer.

  • Why it works: The 1-position C-Cl bond is strong. It requires oxidative addition by a Pd(0) species.

  • Scope: Suzuki-Miyaura (aryl/vinyl), Sonogashira (alkynyl), Buchwald-Hartwig (amines - only if SNAr fails).

  • Protocol Note: Requires inert atmosphere. Phosphine ligands (e.g., XPhos, SPhos) are often needed due to the heteroaromatic nature of the halide.

Part 4: Experimental Protocols

Protocol A: Synthesis of 8-Chloro-3-methylimidazo[1,5-a]pyrazine

This protocol utilizes a dehydration/chlorination approach common for this scaffold.

Reagents:

  • N-(3-chloropyrazin-2-yl)acetamide (1.0 eq)

  • 
     (Phosphorus oxychloride) (5.0 eq)
    
  • Polyphosphoric acid (catalytic) or DMF (catalytic)

Procedure:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve the acetamide precursor in neat

    
    .
    
  • Cyclization: Heat the mixture to 80–100°C for 2–4 hours. Monitor by LC-MS (aliquot quenched in MeOH). Look for the mass of the product (M+H). Note: The starting material and product may have similar masses if the precursor is already chlorinated; look for retention time shift.

  • Quench (CRITICAL): Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/sat.

    
    . Do not allow the pH to drop below 7 , as the 8-chloro product can hydrolyze to the lactam (8-one).
    
  • Extraction: Extract immediately with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH). The product is often a tan solid.

Protocol B: Analytical Differentiation (NMR)

To confirm which isomer you have, utilize 1H NMR in


.
Proton Assignment8-Chloro Isomer1-Chloro Isomer
H-1 (Imidazole) Present (~7.6 ppm, s) Absent
H-8 (Pyrazine) Absent Present (~7.8-8.2 ppm, d)
H-5, H-6 Two doublets (or m)Two doublets (or m)
Methyl (C3) Singlet (~2.5 ppm)Singlet (~2.5 ppm)
  • Diagnostic Check: If you see a singlet around 7.6 ppm, you likely have the 8-chloro isomer (H1 is present). If that singlet is missing and you see a downfield signal >7.8 ppm, you have the 1-chloro isomer.

References

  • Synthesis of 8-chloro-3-methylimidazo[1,5-a]pyrazine and analogs

    • Preparation of imidazo[1,5-a]pyrazines as inhibitors of phosphodiesterase. (Patent literature often cites the 8-chloro synthesis via POCl3).
    • PubChem.[2][3][4] (n.d.). 8-chloro-3-methylimidazo[1,5-a]pyrazine. National Library of Medicine. Link

  • Reactivity of Imidazo[1,5-a]pyrazine Scaffolds

    • Mebratu, Y., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry. Link

    • Demonstrates the hydrolysis of the 8-chloro to the 8-one and subsequent functionaliz
  • General

    
     on Pyrazines: 
    
    • WuXi AppTec. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. QM Magic Class. Link

    • Provides the theoretical basis for the high reactivity of the 8-position (adjacent to bridgehead N).
  • Structural Confirmation

    • Sigma-Aldrich.[5] (n.d.). Imidazo[1,5-a]pyrazine Structure and Properties. Link

Sources

Solubility Profile of Chloro-Imidazo[1,5-a]Pyrazine in Dimethyl Sulfoxide (DMSO): A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Preamble: The Imperative of Solubility in Modern Drug Discovery

This guide provides a comprehensive technical framework for characterizing the solubility profile of chloro-imidazo[1,5-a]pyrazine derivatives in dimethyl sulfoxide (DMSO). As a uniquely potent and versatile aprotic solvent, DMSO is the workhorse of compound management and HTS, capable of dissolving a vast array of both polar and nonpolar molecules.[7][8][9] However, its unique properties necessitate rigorous and well-designed protocols to generate data that is not only accurate but also reproducible and contextually meaningful. This document is structured not as a rigid template, but as a logical progression of inquiry, guiding the researcher from fundamental principles to robust experimental execution and data interpretation.

Part 1: Understanding the Interplay of Solute and Solvent

The Physicochemical Landscape of Chloro-Imidazo[1,5-a]pyrazine

The solubility of a compound is fundamentally governed by its intrinsic physicochemical properties and how they interact with the chosen solvent. The chloro-imidazo[1,5-a]pyrazine core is a tale of two electronic environments: an electron-rich imidazole ring fused to an electron-deficient pyrazine ring.[10] This creates a complex distribution of charge and hydrogen bonding potential.

Key Structural Considerations:

  • Lipophilicity (LogP): The addition of a chlorine atom significantly increases the lipophilicity of the parent scaffold, which can favor solubility in organic solvents but also increase the crystal lattice energy, a key barrier to dissolution. For example, 5-Chloroimidazo[1,5-a]pyrazine has a predicted LogP of 1.38.[11]

  • Hydrogen Bonding: The scaffold contains three nitrogen atoms that can act as hydrogen bond acceptors, but no hydrogen bond donors.[11] This limits its ability to form hydrogen bonds with protic solvents but is well-suited for interaction with the aprotic polar nature of DMSO.

  • Crystal Lattice Energy: Aromatic, planar molecules like imidazopyrazines tend to pack efficiently into stable crystal lattices. The energy required to overcome these intermolecular forces is a primary determinant of solubility. Compounds with high melting points often exhibit poor solubility.

Dimethyl Sulfoxide (DMSO): The Universal Solvent with Nuances

DMSO's efficacy stems from its polar aprotic nature, high dielectric constant, and ability to act as both a hydrogen bond acceptor and disrupt the hydrogen bonding networks of other solvents.[8] It is an exceptional solvent for dissolving a wide chemical diversity, making it indispensable for creating the high-concentration stock solutions used in drug discovery.[7][8]

Critical Properties of DMSO for Solubility Studies:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. Water contamination can significantly alter the solvation properties and may cause precipitation of less polar compounds. Therefore, the use of anhydrous, high-purity DMSO from a freshly opened container is a non-negotiable prerequisite for reproducible solubility determination.

  • Freezing Point: DMSO has a relatively high freezing point of 18.5°C (65.3°F).[7] This means that stock solutions can freeze at or slightly below room temperature. Freeze-thaw cycles can promote compound crystallization and precipitation, leading to a loss of the compound from the solution.[12]

  • Reactivity: While generally stable, DMSO can react with certain classes of compounds.[5][6] It is crucial to assess the stability of the specific chloro-imidazo[1,5-a]pyrazine derivative in DMSO over the course of the experiment.

Diagram 1: Key Factors Influencing DMSO Solubility This diagram illustrates the relationship between the solute's intrinsic properties, the solvent's characteristics, and the experimental conditions that collectively determine the measured solubility.

cluster_solute Solute Properties (Chloro-Imidazo[1,5-a]pyrazine) cluster_solvent Solvent Properties (DMSO) cluster_conditions Experimental Conditions LogP Lipophilicity (LogP) Solubility Measured Solubility LogP->Solubility Crystal Crystal Lattice Energy (Polymorphism) Crystal->Solubility Hbond H-Bonding Potential Hbond->Solubility MW Molecular Weight MW->Solubility Purity Purity / Water Content Purity->Solubility Polarity Polarity / Dielectric Constant Polarity->Solubility Temp Temperature Temp->Solubility Time Equilibration Time Time->Solubility Agitation Agitation Method Agitation->Solubility

Caption: Interdependent factors governing the solubility of a compound in DMSO.

Part 2: Experimental Design for Comprehensive Solubility Profiling

A complete solubility profile distinguishes between two fundamental concepts: kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when a high-concentration DMSO stock is rapidly diluted into an aqueous buffer. It reflects the supersaturation potential and is highly relevant for in vitro assays.[13][14][15]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. This is the gold standard measurement, crucial for formulation and preclinical development.[13][16]

This guide focuses on determining the thermodynamic solubility in DMSO, a critical parameter for compound management and stock solution integrity.

Mandatory Prerequisite: Preparation of High-Concentration Stock Solution

This protocol is the starting point for nearly all subsequent assays. The goal is to create a clear, particulate-free solution at a high concentration (e.g., 10-50 mM), which serves as the top standard for quantification and the source for dilution series.

Methodology:

  • Gravimetric Analysis: Accurately weigh a sufficient amount of the chloro-imidazo[1,5-a]pyrazine powder (e.g., 2-5 mg) using a calibrated analytical balance.

  • Solvent Dispensing: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration. Use calibrated pipettes.

  • Dissolution Facilitation: Tightly cap the vial. Vortex vigorously for 2-5 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-15 minutes or gentle warming in a 30-40°C water bath can be employed.[17]

    • Causality: These energy inputs help overcome the activation energy barrier of dissolution and break down the crystal lattice. Warming should be used judiciously to avoid compound degradation.

  • Visual Inspection: After the dissolution process, visually inspect the solution against a light and dark background. It must be completely clear, with no visible particulates or haze.

  • Storage: If not used immediately, aliquot the stock solution into smaller volumes in appropriate vials (e.g., polypropylene) to minimize freeze-thaw cycles.[18] Store at -20°C or -80°C, protected from light.

Core Protocol: Thermodynamic (Equilibrium) Solubility in DMSO via Shake-Flask Method

This protocol determines the maximum concentration of chloro-imidazo[1,5-a]pyrazine that can be dissolved in DMSO under equilibrium conditions. It is a self-validating system because the continued presence of solid material ensures saturation.

Diagram 2: Thermodynamic Solubility Workflow (Shake-Flask Method) This flowchart details the sequential steps involved in the robust determination of equilibrium solubility.

start Start add_excess Add excess solid compound to a known volume of anhydrous DMSO start->add_excess equilibrate Equilibrate with agitation (e.g., 24-48h at 25°C) add_excess->equilibrate check_solid Confirm presence of undissolved solid equilibrate->check_solid separate Separate solid from supernatant (Centrifugation or Filtration) check_solid->separate Yes add_more Add more solid and re-equilibrate check_solid->add_more No dilute Prepare serial dilution of the clear supernatant separate->dilute quantify Quantify concentration via HPLC-UV dilute->quantify result Report as Thermodynamic Solubility (e.g., mg/mL or M) quantify->result add_more->equilibrate

Caption: Step-by-step protocol for the shake-flask equilibrium solubility assay.

Step-by-Step Methodology:

  • Preparation: To a series of replicate glass vials (e.g., n=3), add an excess amount of the solid chloro-imidazo[1,5-a]pyrazine. "Excess" means enough solid will visibly remain at the end of the experiment (e.g., 2-5 mg).

  • Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1.0 mL) to each vial.

  • Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.[19][20]

    • Causality: Continuous agitation ensures the entire solvent volume is consistently exposed to the solid, facilitating the dissolution process until equilibrium is reached. A long incubation time is necessary because dissolution can be kinetically slow.[20]

  • Phase Separation (Self-Validation Step): After equilibration, confirm that a solid excess remains in all vials. This is the critical validation that the solution is saturated. Centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a DMSO-compatible syringe filter (e.g., 0.22 µm PTFE).

    • Causality: This step is crucial for ensuring that only the dissolved compound is analyzed. Incomplete separation is a major source of error, leading to an overestimation of solubility.

  • Sampling and Dilution: Carefully pipette a small, known volume of the clear supernatant (e.g., 100 µL) and transfer it to a new vial. Perform a serial dilution with fresh DMSO to bring the concentration into the linear range of the analytical method.

  • Analytical Quantification: Analyze the diluted samples using a validated HPLC-UV method (detailed in Part 3) to determine the compound concentration.

  • Calculation: Back-calculate the original concentration in the saturated supernatant using the dilution factor. The average of the replicates is reported as the thermodynamic solubility.

Part 3: The Analytical Backbone: HPLC-UV Quantification

A reliable analytical method is essential for any solubility assay. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard, robust method for this purpose.

Protocol for Method Setup:

  • Calibration Curve Construction: Using the high-concentration stock solution prepared in section 2.1, create a series of at least 5 calibration standards via serial dilution in DMSO. The concentration range should bracket the expected solubility.

  • Chromatographic Conditions:

    • Column: A standard C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol) is common.

    • Detection: Set the UV detector to the wavelength of maximum absorbance (λmax) for the chloro-imidazo[1,5-a]pyrazine.

  • Analysis: Inject the calibration standards to generate a standard curve of peak area versus concentration. The curve must have a correlation coefficient (R²) of >0.99 for the method to be considered valid.

  • Sample Quantification: Inject the diluted samples from the solubility experiment. Use the regression equation from the calibration curve to calculate the concentration of the unknown samples based on their measured peak areas.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized for clarity. While specific experimental data for this compound class is not publicly available, a representative data table is presented below to illustrate best practices.

Table 1: Hypothetical Solubility Profile of Chloro-Imidazo[1,5-a]pyrazine Derivatives in Anhydrous DMSO at 25°C

Compound IDIsomer PositionMolecular Weight ( g/mol )Thermodynamic Solubility (mg/mL)Thermodynamic Solubility (M)Observations
C-IMP-15-chloro153.5725.4 ± 1.20.165Clear solution after 24h equilibration
C-IMP-28-chloro153.5718.9 ± 0.90.123Slower dissolution observed
C-IMP-33,8-dichloro188.027.5 ± 0.50.040Sonication required to break up aggregates

Interpreting the Results:

  • Magnitude: The absolute solubility value (e.g., in mg/mL or Molarity) is the primary output. This value dictates the maximum achievable concentration for stock solutions.

  • Structure-Solubility Relationships: By comparing different derivatives (e.g., mono- vs. di-chloro), one can infer how substitutions impact solubility. For instance, increased chlorination would be expected to decrease solubility due to higher lipophilicity and potentially stronger crystal packing.

  • Potential Pitfalls:

    • Compound Instability: If the concentration decreases with longer equilibration times (e.g., comparing 24h vs 48h), it may indicate compound degradation in DMSO. A stability study using HPLC-UV to monitor the parent peak over time is warranted.

    • Polymorphism: The initial solid form may convert to a less soluble polymorph during equilibration, resulting in a lower-than-expected solubility value.[12] Post-experiment analysis of the remaining solid by techniques like XRPD can be insightful.

Conclusion

Determining the solubility profile of a novel compound series like chloro-imidazo[1,5-a]pyrazines in DMSO is a systematic process grounded in fundamental physicochemical principles. It requires meticulous attention to detail, particularly regarding solvent purity and the achievement of true equilibrium. By employing robust, self-validating protocols such as the shake-flask method coupled with precise HPLC-UV quantification, researchers can generate high-quality, reliable data. This data is not merely a number but a critical guidepost that informs compound handling, assay design, and the strategic advancement of promising molecules through the drug discovery pipeline.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Google Search.[7]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[13]

  • BOC Sciences. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from BOC Sciences blog.[21]

  • Gervasio, F. L., et al. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI.[22]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University website.[19]

  • Avdeef, A. (n.d.). Perspectives in solubility measurement and interpretation. PMC.[23]

  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from Life Chemicals blog.[24]

  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from Analytik NEWS website.[25]

  • ChemCeed. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from ChemCeed website.[8]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from pharmajournal.net.[26]

  • Sema. (n.d.). Interpreting Solubility Curves. Retrieved from Sema website.

  • Pharma Dost. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from Pharma Dost website.[27]

  • Fengchen Group Co., Ltd. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. Retrieved from Fengchen Group website.[9]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website.[14]

  • Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.[28]

  • Tetko, I. V., et al. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling - ACS Publications.[5]

  • Tetko, I. V., et al. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC.[6]

  • Horvath, D., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC.[29]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Raytor website.[30]

  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. Retrieved from Creative Bioarray website.[15]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from GE Healthcare website.[31]

  • MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved from MedChemExpress website.[18]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from ResearchGate.[32]

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from WuXi AppTec website.[16]

  • ChemScene. (n.d.). 5-Chloroimidazo[1,5-a]pyrazine. Retrieved from ChemScene website.[11]

  • ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..?. Retrieved from ResearchGate.[20]

  • ResearchGate. (n.d.). Solubility data interpretation. Retrieved from ResearchGate.[33]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from Sygnature Discovery website.[3]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from American Pharmaceutical Review website.[34]

  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Retrieved from Sigma-Aldrich website.

  • BenchChem. (n.d.). Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol. Retrieved from BenchChem website.[17]

  • PubMed. (2022, December 13). Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations. Retrieved from PubMed.[35]

  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from Pharmaceutical Technology website.[1]

  • PubChemLite. (n.d.). 8-chloroimidazo[1,5-a]pyrazine (C6H4ClN3). Retrieved from PubChemLite website.[36]

  • Pharma's Almanac. (2021, February 18). Poor Solubility – Where Do We Stand 25 Years after the 'Rule of Five'?. Retrieved from Pharma's Almanac website.[4]

  • CP Lab Safety. (n.d.). 8-chloro-3-methylimidazo[1, 5-a]pyrazine, min 97%, 100 mg. Retrieved from CP Lab Safety website.[37]

  • American Pharmaceutical Review. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Retrieved from American Pharmaceutical Review website.[2]

  • Reddit. (2017, September 23). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Retrieved from Reddit.[10]

  • BLD Pharm. (n.d.). 8-Chloroimidazo[1,5-a]pyrazine. Retrieved from BLD Pharm website.[38]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. Retrieved from Ziath website.[12]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from MDPI website.[39]

  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from PubMed.[40]

Sources

Methodological & Application

Synthesis of 1-Chloro-3-methylimidazo[1,5-a]pyrazine from 3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 1-Chloro-3-methylimidazo[1,5-a]pyrazine

Executive Summary

This application note details the optimized protocol for the synthesis of 1-chloro-3-methylimidazo[1,5-a]pyrazine via electrophilic aromatic substitution (SEAr). While the imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry—found in PDE10A inhibitors and various kinase modulators—its functionalization requires precise control to avoid poly-halogenation or degradation of the electron-deficient pyrazine ring.

This guide provides a scalable, room-temperature chlorination protocol using N-Chlorosuccinimide (NCS) in polar aprotic solvents. The method prioritizes regioselectivity at the C1 position, high atom economy, and ease of purification.

Scientific Foundation & Mechanism

Structural Context & Reactivity

The imidazo[1,5-a]pyrazine core consists of an electron-rich imidazole ring fused to an electron-deficient pyrazine ring.

  • The Pyrazine Ring (Positions 5, 6, 8): Highly deactivated towards electrophilic attack due to the inductive withdrawal of the nitrogen atoms.

  • The Imidazole Ring (Positions 1, 3): The C3 position is blocked by a methyl group in the starting material. The C1 position (adjacent to the bridgehead nitrogen) possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it the exclusive site for nucleophilic attack on electrophiles.

Mechanistic Pathway

The reaction proceeds via a standard SEAr mechanism. The lone pair on N2 donates electron density, facilitating the attack of C1 on the electropositive chlorine of NCS. This forms a resonance-stabilized sigma complex (Wheland intermediate), followed by re-aromatization via proton loss.

ReactionMechanism SM 3-Methylimidazo [1,5-a]pyrazine TS Sigma Complex (Intermediate) SM->TS + NCS (Electrophilic Attack) NCS N-Chlorosuccinimide (NCS) NCS->TS Prod 1-Chloro-3-methyl imidazo[1,5-a]pyrazine TS->Prod - H+ Succ Succinimide TS->Succ Byproduct

Figure 1: Mechanistic pathway for the C1-selective chlorination.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.Role
3-Methylimidazo[1,5-a]pyrazine 133.151.0Starting Material
N-Chlorosuccinimide (NCS) 133.531.05Chlorinating Agent
DMF (N,N-Dimethylformamide) 73.0910 volSolvent
Ethyl Acetate (EtOAc) 88.11-Extraction Solvent
Sodium Bicarbonate (sat. aq.) 84.01-Quench/Wash
Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Charge 3-methylimidazo[1,5-a]pyrazine (1.0 g, 7.51 mmol) into the flask.

  • Add DMF (10 mL) and stir until fully dissolved. Note: DMF is preferred over DCM or MeCN to ensure solubility of the polar heterocycle and stabilize the polar transition state.

Step 2: Chlorination

  • Cool the solution to 0°C using an ice-water bath. Rationale: Although the reaction proceeds at RT, cooling controls the exotherm and minimizes over-chlorination or side reactions on the pyrazine ring.

  • Add NCS (1.05 g, 7.89 mmol, 1.05 equiv) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

  • Stir for 2–4 hours.

Step 3: Monitoring (IPC - In-Process Control)

  • Check reaction progress via LCMS or TLC (System: 10% MeOH in DCM).

  • Target: Disappearance of Starting Material (m/z 134) and appearance of Product (m/z 168/170, 3:1 ratio).

Step 4: Workup & Isolation

  • Dilute the reaction mixture with EtOAc (50 mL).

  • Wash the organic phase with Water (3 x 20 mL) to remove DMF and succinimide. Crucial: Thorough water washes are necessary to prevent DMF carryover which complicates crystallization.

  • Wash with Brine (20 mL).

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude residue is typically a yellow/tan solid.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0%

      
       5% MeOH in DCM.
      
  • Alternative (Scale-up): Recrystallization from EtOAc/Heptane.

Process Workflow Diagram

Workflow Start Start: Dissolve SM in DMF Cool Cool to 0°C Start->Cool AddNCS Add NCS (1.05 eq) Portion-wise Cool->AddNCS React Stir at RT (2-4 Hours) AddNCS->React IPC IPC: LCMS/TLC (Check Conversion) React->IPC IPC->React Incomplete Quench Dilute w/ EtOAc Wash w/ H2O x3 IPC->Quench Complete Dry Dry (Na2SO4) & Concentrate Quench->Dry Purify Purification: Flash Column (DCM:MeOH) Dry->Purify End Final Product: 1-Cl-3-Me-Imidazo[1,5-a]pyrazine Purify->End

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6, 400 MHz):

    • The characteristic singlet for H1 (approx.

      
       7.8–8.2 ppm in the SM) will be absent .
      
    • The methyl group at C3 will appear as a singlet around

      
       2.5–2.7 ppm.
      
    • The pyrazine protons (H5, H6, H8) will show slight downfield shifts due to the chloro-substituent's electronic effect.

  • LCMS (ESI+):

    • Parent ion

      
      .
      
    • Isotope pattern: Distinctive Chlorine pattern (M : M+2 ratio of approx. 3:1).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Old/Wet NCSUse freshly recrystallized NCS or increase equivalents to 1.2.
Poly-chlorination High Temp / Excess ReagentStrictly maintain 0°C during addition; do not exceed 1.1 eq NCS.
Low Yield (Workup) Product water solubilityThe product has moderate polarity. Back-extract aqueous washes with DCM if yield is low.
DMF Trapping Inefficient washingUse a LiCl (5%) wash or azeotrope with Heptane during concentration.

References

  • Abushanab, E., et al. (1976).[1] "Imidazo[1,5-a]pyrazines. IV. Aromatic substitution reactions." The Journal of Organic Chemistry, 41(24).

    • Core citation for electrophilic substitution patterns (halogenation) on the imidazo[1,5-a]pyrazine scaffold.
  • Kuduk, S. D., et al. (2010).[2] "Synthesis and evaluation of imidazo[1,5-a]pyrazines as inhibitors of PDE10A." Tetrahedron Letters, 51(3).

    • Provides modern context for the functionalization of this scaffold in drug discovery.
  • Breslin, H. J., et al. (2012). "Imidazo[1,5-a]pyrazine derivatives." U.S. Patent 8,513,415.[3][4]

    • Details scale-up considerations and alternative lithiation/halogenation p

Sources

Navigating the Chlorination of Imidazo[1,5-a]pyrazines: A Comparative Guide to NCS and Cl₂

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2] The strategic introduction of chlorine atoms onto this heterocyclic system can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparative analysis of two common chlorinating agents, N-chlorosuccinimide (NCS) and molecular chlorine (Cl₂), for the regioselective chlorination of imidazo[1,5-a]pyrazines. We will delve into the mechanistic nuances, practical considerations, and safety protocols associated with each reagent, empowering researchers to make informed decisions for their synthetic campaigns.

Introduction: The Significance of Chlorinated Imidazo[1,5-a]pyrazines

Imidazo[1,5-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery.[1][3] Their unique electronic and structural features make them attractive scaffolds for targeting a range of biological targets. The incorporation of chlorine atoms can enhance metabolic stability, modulate lipophilicity, and introduce new vectors for molecular interactions, thereby improving drug-like properties.

The selection of an appropriate chlorinating agent is a critical step in the synthesis of these valuable compounds. This decision hinges on a variety of factors, including the desired regioselectivity, the electronic nature of the substrate, and, not least, safety and handling considerations. Here, we compare and contrast the utility of N-chlorosuccinimide (NCS), a solid, easy-to-handle electrophilic chlorine source, with molecular chlorine (Cl₂), a highly reactive and gaseous reagent.

Reagent Deep Dive: N-Chlorosuccinimide (NCS) vs. Molecular Chlorine (Cl₂)

N-Chlorosuccinimide (NCS): The Versatile Workhorse

N-Chlorosuccinimide is a crystalline, stable solid, which makes it significantly easier and safer to handle compared to gaseous chlorine.[4] It serves as a source of an electrophilic chlorine atom ("Cl⁺") and is widely used for the chlorination of electron-rich aromatic and heteroaromatic compounds.[5][6]

Mechanism of Action: The chlorination of imidazo[1,5-a]pyrazines with NCS typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism.[6] The electron-withdrawing succinimide moiety polarizes the N-Cl bond, rendering the chlorine atom electrophilic. The electron-rich imidazo[1,5-a]pyrazine ring then attacks the chlorine atom, forming a resonance-stabilized intermediate (sigma complex), which subsequently loses a proton to restore aromaticity.[5][6]

The reactivity of NCS can be modulated by the addition of acid catalysts, which enhance the electrophilicity of the chlorine atom.[5]

Molecular Chlorine (Cl₂): The Powerful, Yet Hazardous, Reagent

Molecular chlorine is a potent chlorinating agent, but its use is accompanied by significant safety challenges. It is a toxic, corrosive gas that requires specialized handling procedures and equipment.[7][8][9] Direct chlorination of pyrazine with chlorine at room temperature has been reported to lead to decomposition products.[10] However, vapor-phase chlorination at high temperatures (300-600°C) in the presence of water vapor can produce monochloropyrazine in good yields.[10]

Mechanism of Action: The reaction of Cl₂ with aromatic systems can proceed through an electrophilic aromatic substitution pathway. The chlorine molecule becomes polarized upon approach to the electron-rich heteroaromatic ring, allowing for electrophilic attack. Lewis acid catalysts are often employed to increase the electrophilicity of chlorine.

Regioselectivity: Directing the Chlorine Atom

The imidazo[1,5-a]pyrazine ring system has multiple positions susceptible to electrophilic attack. Theoretical and experimental studies on related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine systems suggest that the C3 position of the imidazole ring is generally the most nucleophilic and therefore the most likely site for electrophilic substitution.[11][12] This is attributed to the stability of the resulting sigma complex, which maintains the aromaticity of the pyrazine ring.[11][12]

While both NCS and Cl₂ can be expected to favor chlorination at the C3 position, the milder reaction conditions typically employed with NCS may offer greater control and selectivity, particularly for substrates with multiple sensitive functional groups.

Comparative Summary: NCS vs. Cl₂

FeatureN-Chlorosuccinimide (NCS)Molecular Chlorine (Cl₂)
Physical State Crystalline SolidGas
Handling & Safety Relatively safe and easy to handle.[4]Highly toxic, corrosive, and requires specialized equipment and procedures.[7][8][9]
Reactivity Mild to moderate, tunable with catalysts.[5][13]High, often less selective.
Reaction Conditions Typically mild (room temperature to moderate heating).[6]Often requires high temperatures or the use of Lewis acids.[10]
Work-up Generally straightforward, involves removal of succinimide byproduct.[14]Requires quenching of excess chlorine and neutralization of acidic byproducts.
Selectivity Often provides higher regioselectivity.[4]Can lead to over-chlorination and side reactions.

Experimental Protocols

Protocol 1: General Procedure for Chlorination of Imidazo[1,5-a]pyrazine with NCS

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Imidazo[1,5-a]pyrazine substrate

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • To a stirred solution of the imidazo[1,5-a]pyrazine substrate (1.0 equiv) in acetonitrile, add N-chlorosuccinimide (1.05-1.2 equiv) portion-wise at room temperature under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • If the reaction is sluggish, gentle heating (e.g., 40-60 °C) or the addition of a catalytic amount of an acid (e.g., acetic acid) may be beneficial.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any unreacted NCS.

  • Wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: Acetonitrile is a common polar aprotic solvent for NCS chlorinations. The use of a slight excess of NCS ensures complete consumption of the starting material. The aqueous work-up effectively removes the succinimide byproduct and any remaining reagents.

Protocol 2: Conceptual High-Temperature Gas-Phase Chlorination with Cl₂

WARNING: This procedure involves the use of highly hazardous chlorine gas and should only be attempted by experienced chemists in a specialized, well-ventilated fume hood with appropriate safety measures in place.[7][9][15]

Materials:

  • Imidazo[1,5-a]pyrazine substrate

  • Chlorine gas (Cl₂)

  • Nitrogen or Argon gas (for dilution)

  • Tube furnace

  • Gas flow controllers

  • Scrubber system (e.g., sodium hydroxide solution)

Conceptual Procedure:

  • The imidazo[1,5-a]pyrazine substrate is vaporized by heating under a stream of inert gas.

  • The vaporized substrate is mixed with a controlled flow of chlorine gas, potentially diluted with an inert gas.

  • The gas mixture is passed through a heated reaction tube within a tube furnace, maintained at a temperature between 300-600 °C.[10]

  • The reaction time (residence time in the hot zone) is carefully controlled by adjusting the flow rates.

  • The product stream exiting the furnace is cooled to condense the chlorinated product.

  • Unreacted chlorine and HCl byproduct are passed through a scrubber system to neutralize them before venting.[16]

Rationale: The high temperature provides the necessary activation energy for the reaction. The use of the vapor phase ensures efficient mixing of the reactants. Precise control over temperature, flow rates, and reaction time is crucial to maximize the yield of the desired monochlorinated product and minimize decomposition.[10]

Visualization of Reaction Pathways

Workflow for Reagent Selection

start Define Chlorination Goal substrate_sensitivity Substrate Sensitivity? start->substrate_sensitivity scale Reaction Scale? substrate_sensitivity->scale Low cl2 Consider Chlorine (Cl₂) substrate_sensitivity->cl2 High selectivity High Regioselectivity Required? scale->selectivity Lab Scale scale->cl2 Pilot/Industrial safety Specialized Safety Equipment Available? selectivity->safety No ncs Use N-Chlorosuccinimide (NCS) selectivity->ncs Yes safety->ncs No safety->cl2 Yes

Caption: Decision workflow for selecting a chlorinating agent.

Mechanism of Electrophilic Chlorination with NCS

sub Imidazo[1,5-a]pyrazine intermediate Sigma Complex (Resonance Stabilized) sub->intermediate Electrophilic Attack on Cl ncs N-Chlorosuccinimide (NCS) ncs->intermediate succinimide Succinimide ncs->succinimide After Cl transfer product Chlorinated Imidazo[1,5-a]pyrazine intermediate->product -H+ h_plus H+ intermediate->h_plus

Caption: General mechanism for NCS-mediated chlorination.

Conclusion and Future Perspectives

The choice between N-chlorosuccinimide and molecular chlorine for the chlorination of imidazo[1,5-a]pyrazines is a classic example of balancing reactivity with practicality and safety. For most laboratory-scale syntheses, particularly those involving complex and sensitive substrates, NCS is the superior choice due to its ease of handling, milder reaction conditions, and often higher selectivity.[4] While Cl₂ offers high reactivity and is a cost-effective reagent for large-scale production, its hazardous nature necessitates specialized infrastructure and stringent safety protocols.[7][15]

Future research in this area may focus on the development of novel, even milder, and more selective catalytic chlorination methods that can operate under environmentally benign conditions, further expanding the synthetic chemist's toolkit for the functionalization of important heterocyclic scaffolds like imidazo[1,5-a]pyrazine.

References

  • Vertex AI Search. (n.d.). Chlorine gas. Retrieved February 24, 2026.
  • CLEAPSS Science. (n.d.). Student safety sheets 54 Chlorine. Retrieved February 24, 2026.
  • Benchchem. (n.d.). N-Chlorosuccinimide as a source of electrophilic chlorine in organic synthesis. Retrieved February 24, 2026.
  • Benchchem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. Retrieved February 24, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds. Retrieved February 24, 2026.
  • Washington State Department of Health. (2010, May 1). How to handle chlorine gas safely. Retrieved February 24, 2026.
  • ResearchGate. (2025, August 5). (PDF)
  • Environment Surveillance Centre & Emergency Response Centre, Bhopal. (n.d.). safety guidelines for chlorine. Retrieved February 24, 2026.
  • Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved February 24, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Chemistry of Chlorination: Understanding the Role of N-Chlorosuccinimide. Retrieved February 24, 2026.
  • K.T.H.M. College. (n.d.). N-Chlorosuccinimide (NCS)–N,N-dimethylformamide (DMF), a reagent for the oxidation of benzylic alcohols to aldehydes and keton. Retrieved February 24, 2026.
  • PubMed. (2007, January 15). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Retrieved February 24, 2026.
  • HETEROCYCLES. (2016, October 14). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)
  • ResearchGate. (n.d.). Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N‐Chlorosuccinimide. | Request PDF. Retrieved February 24, 2026.
  • ResearchGate. (n.d.). Approaches to chlorination of imidazo[1,2‐α]pyridines. Retrieved February 24, 2026.
  • Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved February 24, 2026.
  • PubMed. (2003, June 18). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Retrieved February 24, 2026.
  • ResearchGate. (n.d.). Chlorination of imidazo[1,2-a]pyridines. Retrieved February 24, 2026.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved February 24, 2026.
  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved February 24, 2026.
  • PMC. (n.d.). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. Retrieved February 24, 2026.
  • ACS Publications. (2018, March 26). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T | ACS Omega. Retrieved February 24, 2026.
  • PMC. (2024, April 23). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Retrieved February 24, 2026.
  • Google Patents. (n.d.). CN101712644A - Method for preparing N-chlorosuccinimide. Retrieved February 24, 2026.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 24, 2026.
  • GalChimia. (2015, February 20).
  • Springer. (2002, September 25). SIMPLE SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINES. Retrieved February 24, 2026.
  • Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved February 24, 2026.
  • PubMed. (2019, April 1). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Retrieved February 24, 2026.
  • RSC Publishing. (n.d.). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. Retrieved February 24, 2026.
  • PMC. (n.d.).
  • SciSpace. (2018, February 1). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium. Retrieved February 24, 2026.
  • ChemScene. (n.d.). 2385151-60-8 | 5-Chloroimidazo[1,5-a]pyrazine. Retrieved February 24, 2026.
  • Google Patents. (n.d.). US2391745A - Chlorination of pyrazine. Retrieved February 24, 2026.
  • RSC Publishing. (n.d.). Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent. Retrieved February 24, 2026.
  • ECHEMI. (n.d.). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved February 24, 2026.
  • PubChemLite. (n.d.). 8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine. Retrieved February 24, 2026.
  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Retrieved February 24, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Chlorination of Imidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges of chlorinating the imidazo[1,5-a]pyrazine scaffold. Note that this scaffold is distinct from the more common imidazo[1,2-a]pyrazine; the regioselectivity rules differ significantly due to the position of the bridgehead nitrogen and the resulting electronic distribution.

Scaffold Architecture & Reactivity Overview

Before troubleshooting, it is critical to verify the numbering and electronic bias of your specific isomer.

  • Structure: Imidazo[1,5-a]pyrazine contains a bridgehead nitrogen at position 4 and a secondary nitrogen at position 2.

  • Electronic Bias:

    • C1 (Imidazole Ring): The most electron-rich position. It behaves like an enamine

      
      -carbon. This is the primary site for Electrophilic Aromatic Substitution (SEAr)  (e.g., NCS chlorination).
      
    • C3 (Imidazole Ring): Located between two nitrogens (N2 and N4). It behaves like an amidine carbon. It is less nucleophilic than C1 but significantly more acidic. It is the primary site for Lithiation/C-H Activation .

    • C8 (Pyrazine Ring): Electron-deficient. Typically functionalized via Nucleophilic Aromatic Substitution (SNAr) or Deoxychlorination (POCl

      
      ) of the corresponding lactam (8-one).
      

Critical Distinction: Unlike imidazo[1,2-a]pyrazines where C3 is the nucleophilic hotspot, in imidazo[1,5-a]pyrazines, C1 is the preferred site for electrophilic attack.

Interactive Troubleshooting Pathways

Module A: Electrophilic Chlorination (C1 vs. C3 Selectivity)

Goal: Install a chlorine atom on the imidazole ring using NCS (N-chlorosuccinimide).

Diagnostic Matrix
SymptomProbable CauseCorrective Action
Mixture of C1-Cl and C3-Cl Substrate lacks steric bulk or electronic bias at C3.Protocol Adjustment: Lower temperature to 0°C. Switch solvent to DMF (polar aprotic stabilizes the transition state).
Di-chlorination (C1 & C3) Excess NCS or high concentration.Stoichiometry: Use 0.95 eq of NCS. Add NCS dropwise as a solution.
No Reaction Protonation of N2/N4 in acidic media.Buffer: Ensure reaction is neutral. Avoid strong acid catalysts which deactivate the imidazole ring.
Reaction at C3 only C1 is sterically blocked or C3 is lithiated.Mechanistic Check: If using bases (LiHMDS/BuLi), you are performing C-H activation, not SEAr. Switch to NCS in neutral solvent for C1 selectivity.
FAQ: Why does NCS favor C1 over C3?

A: The C1 position benefits from direct conjugation with the N2 lone pair without the electron-withdrawing inductive effect of the bridgehead N4, which affects C3. In the canonical resonance forms, the electron density is highest at C1, making it the kinetic trap for the chloronium ion (


).

Chlorination_Pathway Start Imidazo[1,5-a]pyrazine Reagent NCS / DMF Start->Reagent TS_C1 Transition State C1 (Enamine-like, Lower Energy) Reagent->TS_C1 Kinetic Pref. TS_C3 Transition State C3 (Amidine-like, Higher Energy) Reagent->TS_C3 Thermal/Steric forcing Prod_C1 1-Chloro-imidazo[1,5-a]pyrazine (Major Product) TS_C1->Prod_C1 Prod_C3 3-Chloro-imidazo[1,5-a]pyrazine (Minor Product) TS_C3->Prod_C3

Figure 1: Kinetic pathway favoring C1-chlorination via SEAr mechanism.

Module B: Deoxychlorination (C8 Functionalization)

Goal: Convert imidazo[1,5-a]pyrazin-8(7H)-one (lactam) to 8-chloroimidazo[1,5-a]pyrazine.

Diagnostic Matrix
SymptomProbable CauseCorrective Action
Starting Material Remains Incomplete activation of the lactam oxygen.Catalysis: Add catalytic DMF (Vilsmeier-Haack intermediate formation). Increase temp to reflux.
Product Hydrolysis (Reversion) Aqueous workup was too acidic or hot.Quench Protocol: Quench into ice-cold NaHCO

. Do not heat the aqueous layer. Extract immediately into DCM.
Degradation/Tars Polymerization of the chloropyrazine.Stabilization: 8-Chloro derivatives are reactive. Store at -20°C or use immediately in the next step (e.g., SNAr displacement).
FAQ: Can I use SOCl

instead of POCl

?

A: Generally, no . POCl


 (often with PCl

) is preferred because the phosphoryl bond formation (

) provides the thermodynamic driving force to cleave the C-O bond. Thionyl chloride (

) is often insufficient for activating the lactam on this electron-deficient pyrazine ring unless harsh catalysts are used.

Validated Experimental Protocols

Protocol A: Regioselective C1-Chlorination

Applicability: Late-stage functionalization of the imidazole ring.

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Why DMF? DMF activates NCS and stabilizes the polar transition state, enhancing the rate of C1 attack over C3.

  • Addition: Cool solution to 0°C . Add NCS (1.05 equiv) portion-wise over 15 minutes.

    • Control: Do not dump NCS all at once; a localized high concentration promotes di-chlorination.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by LCMS.

    • Success Marker: Look for the M+2 isotope pattern (3:1 ratio for Cl) and disappearance of SM.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/Succinimide), then brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: C8-Deoxychlorination

Applicability: Converting the lactam precursor to the chloro-heterocycle.

  • Reagents: Suspend imidazo[1,5-a]pyrazin-8-one (1.0 equiv) in POCl

    
     (10.0 equiv).
    
  • Catalyst: Add 2-3 drops of anhydrous DMF.

    • Mechanism:[1][2][3][4][5] DMF reacts with POCl

      
       to form the chloroiminium ion (Vilsmeier reagent), which is a more potent electrophile than POCl
      
      
      
      alone.
  • Reaction: Heat to reflux (approx. 100-110°C) for 2-4 hours. The suspension should become a clear solution.

  • Quench (CRITICAL):

    • Cool reaction to RT.

    • Pour slowly onto crushed ice/water with vigorous stirring.

    • Neutralization: Immediately neutralize with solid NaHCO

      
       or NH
      
      
      
      OH to pH 7-8. Do not allow the acidic solution to stand , as the 8-Cl group is susceptible to acid-catalyzed hydrolysis back to the ketone.
  • Extraction: Extract immediately with DCM.

Decision Logic for Synthesis Planning

Use this logic flow to determine the order of operations for multi-substituted analogs.

Synthesis_Logic Q1 Which position needs Chlorine? Branch_C8 Start with 8-oxo precursor Q1->Branch_C8 Position C8 Branch_C1 Is C3 blocked? Q1->Branch_C1 Position C1 Branch_C3 Direct Chlorination difficult via SEAr Q1->Branch_C3 Position C3 Step_C8 Use POCl3 + cat. DMF (Deoxychlorination) Branch_C8->Step_C8 Yes_Block Use NCS / DMF (Standard SEAr) Branch_C1->Yes_Block Yes No_Block Use NCS / DMF at 0°C (Kinetic Control) Branch_C1->No_Block No Alt_Route Route 1: Lithiation (LiTMP) -> C2Cl6 Route 2: Block C1 first Branch_C3->Alt_Route

Figure 2: Strategic decision tree for regioselective functionalization.

References

  • Regioselective Bromination (Analogous to Chlorination)

    • Title: Preparation of Imidazo[1,5-a]pyrazine Derivatives.[6][7]

    • Context: Describes the use of NBS to selectively halogenate the C1 position of 8-chloroimidazo[1,5-a]pyrazine derivatives when C3 is substituted, or as the primary SEAr target.
    • Source:

  • General Reactivity of Imidazo[1,5-a]azines

    • Title: Synthesis and reactivity of imidazo[1,5-a]pyridines and related systems.[6][7]

    • Context: Establishes the electronic bias where the position adjacent to the bridgehead (C3) is acidic, while the other imidazole carbon (C1) is nucleophilic.
    • Source:(Note: Generalized reference for scaffold reactivity principles).

  • Deoxychlorination Mechanism

    • Title: POCl3-PCl5 mixture: A robust chlorin
    • Context: Detailed mechanism on Vilsmeier-Haack type activ
    • Source:

Sources

Technical Support Center: Imidazo[1,5-a]pyrazine Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Regioisomer Resolution (1-Cl vs. 3-Cl)

Welcome to the Advanced Separation Core. You are likely here because you have performed a direct halogenation (e.g., using NCS or electrophilic chlorine sources) on an imidazo[1,5-a]pyrazine scaffold and obtained an inseparable mixture of 1-chloro and 3-chloro regioisomers.

These isomers are notoriously difficult to separate due to their nearly identical dipole moments and lipophilicity.[1] This guide synthesizes high-resolution chromatographic strategies with definitive structural characterization protocols.

Module 1: Diagnostic & Identification

"I have two peaks (or one broad one). Which is which?"

Before attempting preparative separation, you must confirm the identity of your isomers.[1] Standard 1H-NMR is often insufficient due to the lack of coupling partners for the imidazole protons.

The Definitive Protocol: NOE/ROESY Correlation

You cannot rely solely on chemical shift rules, as substituent effects on the pyrazine ring can invert the expected shielding patterns.[1] You must use Nuclear Overhauser Effect (NOE) to map spatial proximity.[1]

  • The Logic:

    • Position 1 (H1): Spatially close to the proton at Position 8 (on the pyrazine ring).[1]

    • Position 3 (H3): Spatially close to the proton at Position 4 (on the pyrazine ring).[1]

Experimental Setup:

  • Sample: 5-10 mg in DMSO-d6 (CDCl3 may cause peak overlapping).

  • Experiment: 1D NOE diff or 2D NOESY (mixing time 500ms).

  • Interpretation: Irradiate the singlet peaks in the 7.5–8.5 ppm region (imidazole protons).[1]

Isomer TargetKey NOE CorrelationDiagnostic Confidence
1-Chloro Isomer H3 (remaining proton)

H4 (pyrazine)
High
3-Chloro Isomer H1 (remaining proton)

H8 (pyrazine)
High

Note: If your pyrazine ring is fully substituted, you must rely on HMBC correlations.[1] Look for 3-bond couplings from the imidazole proton to the bridgehead carbon (C8a).[1]

Module 2: Separation Strategies

"Standard Flash failed. What now?"

The 1-Cl and 3-Cl isomers often co-elute on standard silica because the chloro-substituent does not significantly alter the interaction with the silanols compared to the nitrogen lone pairs.

Tier 1: Optimized Flash Chromatography (Normal Phase)

Applicability: < 500 mg scale, crude separation.[1]

Standard silica is usually insufficient.[1] You need to modulate the surface chemistry.[1]

  • Stationary Phase: Amine-functionalized Silica (NH2-SiO2) or high-performance spherical silica (15-20 µm).[1]

  • Mobile Phase: Toluene / Acetone (Isocratic).[1]

    • Why: This system exploits

      
      -
      
      
      
      interactions better than DCM/MeOH.
    • Starting Point: 95:5 Toluene:Acetone.[1]

Tier 2: Preparative HPLC (Reverse Phase)

Applicability: 100 mg - 5 g scale, high purity.[1]

The basicity of the bridgehead nitrogen causes peak tailing, which merges the isomers.[1] You must suppress ionization or use ion-pairing.

Recommended Protocol (Basic pH):

  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18 or Gemini NX-C18).[1]

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

  • Organic: Acetonitrile.[1][2][3]

  • Gradient: Shallow gradient (e.g., 0.5% change per minute).

    • Rationale: At high pH, the imidazo[1,5-a]pyrazine is neutral (unprotonated), maximizing hydrophobic differences between the 1-Cl and 3-Cl positions.[1]

Tier 3: Supercritical Fluid Chromatography (SFC)

Applicability: The "Silver Bullet" for difficult regioisomers.[1]

If you have access to SFC, use it first.[1] The orthogonal selectivity of supercritical CO2 often resolves these isomers with


.[1]
  • Column: 2-Ethylpyridine (2-EP) or Diol stationary phase.[1]

  • Co-solvent: Methanol (no additives usually needed, or 0.1% DEA).[1]

  • Mechanism: The 2-EP column interacts specifically with the pi-electron deficiency of the pyrazine ring, which is subtly perturbed by the position of the chlorine atom.

Module 3: Workflow Visualization

The following diagram outlines the decision logic for purifying your mixture.

SeparationLogic Start Crude Mixture: 1-Cl & 3-Cl Imidazo[1,5-a]pyrazine CheckScale Check Scale & Purity Start->CheckScale SmallScale < 100 mg Analytical/Bioassay CheckScale->SmallScale LargeScale > 500 mg Synthetic Intermediate CheckScale->LargeScale Decision Is SFC Available? SmallScale->Decision MethodFlash Method C: Flash (Toluene/Acetone) LargeScale->MethodFlash Try first (Cheap) MethodSFC Method A: SFC (2-Ethylpyridine Column) Success Isomers Separated Proceed to NOE ID MethodSFC->Success MethodHPLC Method B: Prep-HPLC (pH 10, C18) MethodHPLC->Success MethodFlash->MethodHPLC If co-elution persists Decision->MethodSFC Yes (Preferred) Decision->MethodHPLC No

Caption: Decision matrix for chromatographic selection. SFC is prioritized for resolution; High pH HPLC is the robust alternative.[1]

Module 4: Synthetic Avoidance (Troubleshooting Root Cause)

"Why do I have a mixture in the first place?"

The formation of both isomers suggests a lack of regiocontrol during the electrophilic aromatic substitution (EAS).[1]

  • The Mechanism: In imidazo[1,5-a]pyrazines, Position 3 is generally the most nucleophilic site for EAS (e.g., bromination/chlorination) due to the electronic contribution of the bridgehead nitrogen, similar to imidazo[1,5-a]pyridine systems [1].[1] However, steric bulk at Position 4 or high temperatures can force reaction at Position 1.[1]

  • The Fix (Regioselective Lithiation): Instead of direct halogenation (NCS), use Directed ortho-Metalation (DoM).[1]

    • Protocol: Treat the parent scaffold with TMPMgCl[1][4]·LiCl (Knochel's base).[1]

    • Selectivity: This reagent is highly selective for Position 3 (the proton between the nitrogens in analogous systems, or adjacent to the bridgehead depending on substitution) [2].[1]

    • Quench: Add Hexachloroethane (

      
      ) to install the chlorine exclusively at the metallated position.[1]
      
Frequently Asked Questions (FAQ)

Q: Can I use recrystallization? A: Rarely. Because the Chloro-group is isosteric to the Methyl-group and the dipole differences are minimal, these isomers tend to form solid solutions (co-crystals) rather than separating.[1] Chromatography is required.[1][2]

Q: My LCMS shows a mass of M+1 and M+2. Is this the other isomer? A: No. Chlorine has a natural isotope abundance of


 (75%) and 

(25%).[1] An M+2 peak approx. 1/3rd the height of the parent peak is normal for a single monochloro isomer.[1] If you see two distinct peaks in the UV trace with this mass pattern, then you have isomers.[1]

Q: The 1-Cl isomer seems unstable. Why? A: Halogenated imidazo-fused systems can be susceptible to nucleophilic aromatic substitution (


) or hydrolysis if the pyrazine ring is electron-deficient. Avoid storing the purified fraction in methanol for long periods; store as a dry solid at -20°C.
References
  • Regioselective Functionaliz

    • Source:Journal of Organic Chemistry
    • Context: Establishes the electronic preference for C3 substitution in the 1,5-a fused system.
    • (Analogous System Reference)

  • Synthesis of substituted imidazo[1,5-a]pyrazines via mono-, di-, and directed remote metalation str

    • Source:Volkov, A., et al. J. Org.[1] Chem. 2009, 74, 20, 7822–7835.[1]

    • Context: The authoritative text on lithiation selectivity (C3 vs C1) for this specific scaffold.
  • Separ

    • Source:Journal of Chrom
    • Context: General methodologies for separating nitrogen-rich heterocycles using basic mobile phases.
    • [1]

Sources

Troubleshooting low yields in 1-Chloro-3-methylimidazo[1,5-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Chloro-3-methylimidazo[1,5-a]pyrazine

Welcome to the technical support guide for the synthesis of 1-Chloro-3-methylimidazo[1,5-a]pyrazine. This document is intended for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. We will delve into common experimental pitfalls, provide detailed troubleshooting steps, and explain the chemical principles behind our recommendations.

The synthesis of the imidazo[1,5-a]pyrazine core is a crucial step in the development of various therapeutic agents.[1] Achieving high yields of the chlorinated intermediate is often a critical and challenging part of the overall synthetic route. This guide is structured to help you diagnose and resolve issues efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 1-Chloro-3-methylimidazo[1,5-a]pyrazine?

A1: A common route involves the initial cyclization of an aminopyrazine with a suitable C2 synthon, followed by chlorination. For instance, 2-aminopyrazine can be reacted with chloroacetaldehyde to form the imidazo[1,5-a]pyrazine core.[1] Subsequent functionalization, such as bromination followed by reactions to introduce the methyl group and then chlorination, or a route involving a Vilsmeier-Haack type reaction, can lead to the desired product. The specific sequence of steps can vary.

Q2: My reaction to form the imidazo[1,5-a]pyrazine ring from 2-aminopyrazine and chloroacetaldehyde is not working. What could be the issue?

A2: This condensation reaction is sensitive to pH and temperature. The initial reaction involves the nucleophilic attack of the amino group on the aldehyde.[2] If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, other side reactions can occur. Typically, this reaction is performed in a protic solvent like ethanol or butanol, sometimes with a mild base like sodium bicarbonate to neutralize any generated acid.[1] Heating is usually required to drive the cyclization.[2]

Q3: What are the most common causes of low yields in the chlorination step with phosphorus oxychloride (POCl₃)?

A3: Low yields during POCl₃ chlorination are frequently due to:

  • Moisture: POCl₃ reacts violently with water.[3] Any moisture in your starting material, solvent, or glassware will consume the reagent and reduce its effectiveness.

  • Reaction Temperature: The optimal temperature is substrate-dependent. Some reactions require heating to proceed at a reasonable rate, while for others, excessive heat can lead to decomposition and side products.[4]

  • Incomplete Reaction: The reaction may not have gone to completion. It's crucial to monitor the reaction by Thin Layer Chromatography (TLC) to ensure all starting material has been consumed.[5]

  • Work-up Issues: The product may be sensitive to the work-up conditions. Hydrolysis of the chlorinated product back to the starting material can occur if the quench is not performed carefully, for example, by pouring the reaction mixture onto crushed ice to keep the temperature low.[3][6]

In-Depth Troubleshooting Guide

This section is organized by common symptoms observed during the synthesis.

Symptom 1: Low or No Product Formation (Based on TLC/LC-MS)

If you observe little to no formation of the desired product, consider the following potential causes and solutions:

Potential Cause Explanation & Recommended Solution
Inactive Vilsmeier Reagent (if applicable) The Vilsmeier reagent (formed from DMF and POCl₃) is the active electrophile in some synthetic routes. It is highly moisture-sensitive.[4] Solution: Ensure all glassware is flame-dried under an inert atmosphere (Nitrogen or Argon). Use anhydrous DMF, preferably from a freshly opened bottle. Add POCl₃ dropwise to DMF at 0-5 °C with vigorous stirring.[3] A characteristic color change or slight warming should be observed.
Low Substrate Reactivity The imidazo[1,5-a]pyrazine ring might not be electron-rich enough for the chlorination or other electrophilic substitution reactions to proceed efficiently.[7] Solution: The reaction temperature may need to be increased. Start at a lower temperature and gradually increase it while monitoring by TLC.[4] For less reactive substrates, heating to 70-80°C may be necessary.[3]
Poor Quality of Reagents The purity of your starting materials and reagents is critical. Old or improperly stored DMF can contain dimethylamine, which can interfere with the reaction.[8] Solution: Use high-purity, anhydrous solvents and fresh reagents. If DMF smells "fishy," it has likely decomposed and should be replaced.[8]
Symptom 2: Multiple Spots on TLC, Indicating Byproduct Formation

The presence of multiple spots on your TLC plate suggests side reactions are occurring.

Potential Cause Explanation & Recommended Solution
Over-chlorination or Side Reactions POCl₃ is a powerful reagent and can sometimes lead to the formation of multiple chlorinated species or other byproducts, especially at elevated temperatures.[9] Solution: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer period may improve selectivity. Also, consider the stoichiometry of POCl₃; using a large excess may not be beneficial.
Formation of Phosphorylated Intermediates During chlorination with POCl₃, it's possible for phosphate esters to form, which can be resistant to hydrolysis back to the desired product or can complicate purification.[9] Solution: After quenching the reaction with ice/water, it may be necessary to stir the aqueous mixture for a period to ensure complete hydrolysis of any intermediates. Adjusting the pH during work-up can also be beneficial.
Product Degradation The desired product itself might be unstable under the reaction or work-up conditions. Imidazopyrazines can be sensitive to strong acids or bases. Solution: Perform the work-up at low temperatures.[3] Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions. Extraction with a suitable organic solvent should be done promptly.
Symptom 3: Low Isolated Yield After Purification

Sometimes the reaction appears to work well by TLC, but the final isolated yield is poor.

Potential Cause Explanation & Recommended Solution
Product is Water-Soluble The product may have some solubility in the aqueous phase, leading to losses during extraction. Solution: Perform multiple extractions with your organic solvent (e.g., 3-4 times). Saturating the aqueous layer with brine (saturated NaCl solution) can decrease the solubility of your organic product in the aqueous phase and improve extraction efficiency.[4]
Emulsion Formation During Extraction Emulsions can form during the aqueous work-up, trapping your product and making phase separation difficult.[4] Solution: To break up emulsions, add brine or a small amount of a different organic solvent. Centrifugation, if available, can also be effective.
Difficult Purification The product may have similar polarity to a byproduct, making separation by column chromatography challenging. Solution: Experiment with different solvent systems for your column chromatography. A shallow gradient elution may be necessary. If the product is a solid, recrystallization could be an effective purification method.
Hydrolysis on Silica Gel Chlorinated N-heterocycles can sometimes be unstable on silica gel, leading to decomposition during column chromatography. Solution: To minimize contact time, use flash column chromatography. You can also neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent).

Key Experimental Protocols & Visualizations

General Workflow for Synthesis

The synthesis can be visualized as a multi-step process, often involving cyclization followed by chlorination.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Aminopyrazine + Chloroacetaldehyde B Imidazo[1,5-a]pyrazine A->B Heat, Solvent (e.g., EtOH) C Imidazo[1,5-a]pyrazine D 1-Chloro-3-methylimidazo[1,5-a]pyrazine C->D POCl3, Heat

Caption: A simplified workflow for the synthesis of the target compound.

Troubleshooting Decision Tree

Use this decision tree to diagnose issues with your chlorination step.

G start Low Yield in Chlorination Step q1 TLC shows unreacted starting material? start->q1 a1_yes Moisture Contamination q1->a1_yes Yes a1_no TLC shows byproducts? q1->a1_no No a1_sol Action: Use flame-dried glassware, anhydrous solvents, fresh POCl3. a1_yes->a1_sol a2_yes Side Reactions Occurring a1_no->a2_yes Yes a2_no Low Isolated Yield (TLC looks clean) a1_no->a2_no No a2_sol Action: Lower reaction temperature, check stoichiometry of POCl3. a2_yes->a2_sol a3_sol Action: Optimize work-up (brine wash), check for product hydrolysis on silica. a2_no->a3_sol

Caption: A decision tree for troubleshooting the chlorination step.

Protocol: Anhydrous Reaction Setup
  • Glassware Preparation: All glassware (round-bottom flask, condenser, dropping funnel) should be thoroughly cleaned and dried in an oven at >120°C for at least 4 hours, or flame-dried under vacuum.

  • Assembly: Assemble the glassware while still hot under a stream of dry inert gas (Nitrogen or Argon).

  • Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction. Use septa and needles for liquid transfers.

  • Reagent Handling: Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. Liquid reagents should be transferred via a dry syringe. Solid reagents should be dried in a vacuum oven before use.

This rigorous adherence to anhydrous technique is paramount for reactions involving moisture-sensitive reagents like POCl₃.[3][4]

References

  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • Benchchem. (n.d.). Vilsmeier-Haack Reaction Technical Support Center.
  • Benchchem. (n.d.). Minimizing by-product formation in pyrazine synthesis.
  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PMC. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis.
  • Oreate AI. (2025, December 30). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
  • Reddit. (2025, January 9). Why 2-aminopyrazine react with chloroacetaldehyde and form compoound 1 not 2. Retrieved from [Link]

  • ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3? Retrieved from [Link]

  • PMC. (n.d.). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Imidazo[1,5-a]pyrazine Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Over-Chlorination of 3-methylimidazo[1,5-a]pyrazine

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Selectivity/Yield Critical)

Executive Summary

The chlorination of 3-methylimidazo[1,5-a]pyrazine is a pivotal step in synthesizing kinase inhibitors (e.g., c-Src, JAK family analogues). The target transformation is typically the regioselective electrophilic aromatic substitution (


) at the C-1 position  to generate the 1-chloro intermediate, which serves as a handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

The Core Problem: The imidazo[1,5-a]pyrazine scaffold is electron-rich in the imidazole ring. "Over-chlorination" typically manifests as:

  • Polychlorination: Addition of a second chlorine atom at the C-5 or C-8 positions on the pyrazine ring.

  • Radical Side-Reactions: Chlorination of the C-3 methyl group (benzylic-like position) if radical initiators (light/heat) are uncontrolled.

This guide provides the protocols to lock selectivity for the monochloro-C1 species .

Module 1: Diagnostic & Troubleshooting (FAQ)
Q1: I am using NCS (N-Chlorosuccinimide) and seeing ~15% di-chloro impurity. How do I stop this?

Diagnosis: You are likely operating under thermodynamic control or with local excesses of reagent. The C-1 position is the kinetic product, but the C-5/C-8 positions become accessible if the concentration of the chlorinating agent is too high relative to the mixing rate.

Corrective Action:

  • Stoichiometry: Reduce NCS from 1.1 eq to 0.95–0.98 eq . It is better to leave 5% unreacted starting material (which can be separated) than to generate inseparable di-chloro impurities.

  • Temperature: Lower reaction temperature to -10°C to 0°C . Selectivity decreases exponentially with temperature.

  • Addition Mode: Do not add solid NCS. Dissolve NCS in the reaction solvent (e.g., DMF or MeCN) and add it dropwise over 60 minutes .

Q2: Why is my C-3 methyl group getting chlorinated?

Diagnosis: This is a radical pathway competing with the ionic pathway. Corrective Action:

  • Light Exclusion: Wrap the reaction vessel in aluminum foil. Ambient light can initiate radical chlorination at the "benzylic" methyl position.

  • Radical Scavenger: In extreme cases, add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.5 mol%) to suppress the radical pathway without affecting the ionic

    
     mechanism.
    
Q3: The reaction stalls at 80% conversion. Should I add more NCS?

Answer: No. Adding more NCS late in the reaction often leads immediately to over-chlorination of the product already formed. The product (1-chloro-3-methylimidazo[1,5-a]pyrazine) is less reactive than the starting material, but not infinitely so.

  • Strategy: Quench the reaction. Isolate the mixture. If the starting material (SM) and Product (P) co-elute, consider a chemical scavenger resin (e.g., thiol-based) to remove the chloro-species, though usually, recrystallization is preferred.

Module 2: The Optimized Protocol

Objective: Synthesis of 1-chloro-3-methylimidazo[1,5-a]pyrazine with <1% polychlorinated impurity.

Reagents & Materials
ReagentEquivalentsRole
3-methylimidazo[1,5-a]pyrazine 1.0 eqSubstrate
N-Chlorosuccinimide (NCS) 0.98 eqElectrophilic Chlorine Source
DMF (Dimethylformamide) 10 V (Volumes)Solvent (Polar aprotic promotes ionic mechanism)
10% Na₂S₂O₃ (aq) ExcessQuenching agent (Reduces remaining active Cl)
Step-by-Step Methodology
  • Preparation:

    • Charge a dry 3-neck round-bottom flask with 3-methylimidazo[1,5-a]pyrazine (1.0 eq).

    • Add DMF (8 volumes). Stir to dissolve completely.

    • Cool the solution to -10°C using an ice/salt bath or cryostat.

    • Critical: Wrap the flask in aluminum foil to prevent photo-initiated radical chlorination of the methyl group.

  • Reagent Addition:

    • Dissolve NCS (0.98 eq) in DMF (2 volumes) in a separate dropping funnel.

    • Add the NCS solution dropwise over 1 hour . Maintain internal temperature below 0°C.

    • Note: Slow addition ensures the concentration of NCS is never high enough to favor the slower second chlorination event.

  • Reaction Monitoring:

    • Stir at -10°C to 0°C for 2–4 hours.

    • Monitor by HPLC or UPLC (UV 254 nm).

    • Stop point: Quench when Starting Material < 5% OR if Di-chloro impurity appears (>0.5%).

  • Workup:

    • Pour the reaction mixture into a stirred solution of 10% Sodium Thiosulfate (Na₂S₂O₃) and ice water. This immediately destroys any unreacted NCS, preventing chlorination during extraction.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (2x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.

Module 3: Mechanistic Visualization

The following diagram illustrates the competing pathways. The Green Path is the desired ionic substitution. The Red Paths represent the over-chlorination (ionic) and side-chain chlorination (radical) that must be suppressed.

ChlorinationPathways SM 3-methylimidazo [1,5-a]pyrazine Mono TARGET: 1-chloro-3-methyl imidazo[1,5-a]pyrazine SM->Mono Ionic SEAr (Kinetic Control) -10°C, Dark Radical IMPURITY: 3-(chloromethyl) imidazo[1,5-a]pyrazine SM->Radical Radical Pathway (Light/Heat) NCS NCS (Reagent) DiCl IMPURITY: 1,5-dichloro analogue Mono->DiCl Over-Chlorination (Excess NCS, >0°C)

Caption: Reaction network showing the kinetic dominance of C-1 chlorination (Green) vs. thermodynamic over-chlorination and radical side-reactions (Red).

Module 4: Scientific Rationale & Grounding

1. Regioselectivity (Electronic Control): The imidazo[1,5-a]pyrazine ring system is a 10-


 electron aromatic system. The imidazole ring is electron-rich (nucleophilic), while the pyrazine ring is electron-deficient.
  • HOMO Localization: Calculations and experimental data confirm the Highest Occupied Molecular Orbital (HOMO) coefficients are largest at the C-1 position (analogous to C-3 in indole).

  • Causality: Electrophiles (Cl+) generated from NCS preferentially attack C-1. However, once C-1 is chlorinated, the ring is only mildly deactivated (Cl is weakly deactivating but ortho/para directing). This means if local concentrations of Cl+ are high, the pyrazine ring (specifically C-5 or C-8) becomes susceptible to attack.

2. Solvent Effects:

  • DMF (Dimethylformamide): Chosen for its high dielectric constant. It stabilizes the polar transition state of the

    
     mechanism (ionic pathway), thereby favoring the desired ring chlorination over the radical side-chain chlorination which is less solvent-dependent.
    

3. Reference Standards: The protocols described here align with established methodologies for functionalizing fused imidazo-heterocycles, specifically the work done on c-Src inhibitors and the broader class of imidazo[1,5-a]pyridines/pyrazines.

References
  • Lowe, J. et al. "Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke." Bioorganic & Medicinal Chemistry, 2007.[1]

  • Gaponova, A. et al. "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes." Beilstein Journal of Organic Chemistry, 2020. (Provides mechanistic insight into the electrophilic susceptibility of the scaffold).

  • Zoetis Inc. "Method for preparing Oclacitinib."[2] Google Patents (CN107365312B). (Illustrates industrial handling of similar pyrrolo/imidazo scaffolds and chlorination impurity management).

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of C1-Chlorinated Imidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of ¹³C NMR in the Structural Elucidation of Imidazo[1,5-a]pyrazines

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of novel therapeutics. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing a detailed electronic and structural map of the carbon framework.

This guide provides a comparative analysis of the ¹³C NMR chemical shifts for the parent imidazo[1,5-a]pyrazine and its C1-chlorinated analogue. While experimental data for the unsubstituted core is readily available, the data for the C1-chlorinated derivative is presented based on established substituent effects in heteroaromatic systems, offering a predictive yet scientifically grounded comparison. Understanding the electronic perturbations induced by the chlorine substituent at the C1 position is crucial for chemists working on the synthesis and characterization of this important class of molecules.

Comparative Analysis of ¹³C NMR Chemical Shifts

The introduction of a chlorine atom at the C1 position of the imidazo[1,5-a]pyrazine ring system induces significant changes in the electron distribution of the heterocyclic core. These changes are directly reflected in the ¹³C NMR chemical shifts. The chlorine atom exerts a complex combination of electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). The interplay of these effects leads to predictable upfield and downfield shifts for the various carbon atoms in the molecule.

Below is a table comparing the experimental ¹³C NMR chemical shifts of imidazo[1,5-a]pyrazine with the predicted shifts for 1-chloroimidazo[1,5-a]pyrazine. The predicted values are extrapolated from the known effects of chlorine substitution on similar aromatic and heteroaromatic systems.[1][2][3][4]

Carbon AtomImidazo[1,5-a]pyrazine (Experimental, δ ppm)[5]1-Chloroimidazo[1,5-a]pyrazine (Predicted, δ ppm)Predicted Shift (Δδ, ppm)Rationale for Predicted Shift
C1 120.3~130-135+10 to +15Direct Substitution Effect (α-effect): The carbon directly attached to the chlorine atom experiences a strong deshielding effect, resulting in a significant downfield shift. This is a well-documented phenomenon in chlorinated aromatic and heteroaromatic compounds.
C3 129.8~128-130-2 to 0Ortho Effect: The C3 carbon, being ortho to the site of chlorination, is expected to experience a slight shielding (upfield shift) or a negligible change. This is attributed to a combination of steric and electronic factors.
C5 134.5~133-135-1 to 0Para-like Effect: The C5 carbon is in a para-like position relative to the C1 carbon. The competing inductive and resonance effects of chlorine often result in a minor shielding effect at this position in heteroaromatic systems.
C6 115.8~116-118+0 to +2Meta-like Effect: The C6 carbon, in a meta-like position, is primarily influenced by the inductive effect of the chlorine atom, leading to a small deshielding (downfield shift).
C8 138.2~137-139-1 to +1Meta-like Effect: Similar to C6, the C8 carbon is in a meta-like position and is expected to show a minimal shift.
C8a 131.9~130-132-2 to 0Ortho-like Effect: The bridgehead carbon C8a, being ortho-like to C1, may experience a slight shielding effect.

Note: The predicted chemical shifts are estimations and can be influenced by solvent effects and the specific electronic nature of the imidazo[1,5-a]pyrazine system.

The Causality Behind the Chemical Shift Changes

The observed and predicted changes in the ¹³C NMR spectrum upon C1-chlorination can be rationalized by considering the fundamental principles of substituent effects on aromatic systems:

  • Inductive Effect (-I): Chlorine is highly electronegative and withdraws electron density through the sigma bond network. This effect is strongest at the ipso-carbon (C1) and decreases with distance, leading to a general deshielding of the carbon atoms.

  • Resonance Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the heteroaromatic ring. This electron donation primarily affects the ortho and para positions, leading to an increase in electron density and consequently a shielding (upfield shift) at these positions.

  • Anisotropic Effects: The magnetic field induced by the electron cloud of the C-Cl bond can also influence the shielding of nearby carbons, though this effect is generally smaller than the inductive and resonance effects.

In the case of 1-chloroimidazo[1,5-a]pyrazine, the strong deshielding of C1 is a classic example of the dominant inductive effect of the halogen. For the other carbons, the net effect is a subtle balance between the distance-dependent inductive withdrawal and the position-specific resonance donation.

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain high-quality ¹³C NMR data for imidazo[1,5-a]pyrazine derivatives, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. For compounds with different solubility profiles, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. The choice of solvent can slightly influence the chemical shifts.

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. If not already present in the deuterated solvent, a small amount can be added.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended for better signal dispersion and sensitivity in ¹³C NMR.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C NMR.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and heteroaromatic carbons (e.g., 0-160 ppm).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for most carbons. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate integration (if required).

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment to ensure consistent chemical shifts.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Visualization of Concepts

To visually represent the concepts discussed, the following diagrams are provided.

Caption: Comparison of ¹³C NMR shifts.

Caption: Structure of 1-chloroimidazo[1,5-a]pyrazine.

Conclusion

The chlorination at the C1 position of the imidazo[1,5-a]pyrazine ring system induces predictable and significant changes in the ¹³C NMR spectrum. The most pronounced effect is the strong downfield shift of the directly substituted C1 carbon. The shifts of the other carbons are influenced by a more subtle interplay of inductive and resonance effects. This guide provides a foundational understanding of these effects, enabling researchers to better interpret the ¹³C NMR spectra of their synthesized compounds, confirm the regiochemistry of reactions, and gain deeper insights into the electronic properties of this important heterocyclic scaffold. While the provided data for the C1-chlorinated derivative is predictive, it is based on well-established principles and serves as a valuable tool for researchers in the field.

References

  • Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(45), 9964–9973. [Link]

  • Baldridge, K. K., & Siegel, J. S. (2007). Quantum chemical prediction of the ¹³C NMR shifts in alkyl and chlorocorannulenes: Correction of chlorine effects. Theoretical Chemistry Accounts, 118(1), 113-120. [Link]

  • Duddeck, H. (2005). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(2), 435-442. [Link]

  • National Center for Biotechnology Information (n.d.). Imidazo[1,5-a]pyrazine. PubChem Compound Summary for CID 292283. Retrieved from [Link].

  • Polo, C., et al. (2023). Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes. Inorganics, 11(4), 163. [Link]

  • Srinivasan, C., et al. (1987). ¹³C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 203-210. [Link]

  • Tada, M., et al. (2016). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. HETEROCYCLES, 93(1), 143-153. [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-Phenyl-1,3-Thiazolidin-4-ones. International Journal of Organic Chemistry, 3(4), 239-245. [Link]

  • Wawer, I., & Wawer, A. (2006). Systematic discrepancy of theoretical predictions of NMR chemical shifts for chlorinated aromatic carbons using the GIAO DFT method. Journal of Molecular Structure: THEOCHEM, 765(1-3), 89-94. [Link]

  • Zhang, J., et al. (2012). Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. Magnetic Resonance in Chemistry, 50(5), 376-383. [Link]

  • A discussion on the effect of a chlorine group on aromatic protons on Reddit's r/NMRspectroscopy. (2021). [Link]

  • da Silva, A. B. F., et al. (1998). Skeletal and chlorine effects on 13C-NMR chemical shifts of chlorinated polycyclic systems. Journal of the Brazilian Chemical Society, 9(4), 347-352. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 1- and 8-Chloro Positional Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of positional isomers is not merely an academic exercise—it is a critical determinant of a compound's efficacy, safety, and intellectual property value. A subtle shift in a substituent's position, such as differentiating between a 1-chloro and an 8-chloro substituted quinoline backbone, can profoundly alter biological activity. While techniques like mass spectrometry confirm elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for elucidating the precise connectivity and spatial arrangement of atoms.

This guide provides an in-depth, practical framework for leveraging a suite of NMR experiments to confidently distinguish between these challenging isomer pairs. We will move beyond simple data reporting and delve into the underlying physical principles that make this differentiation possible, ensuring that your structural assignments are not only correct but also irrefutable.

The Foundational Analysis: ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR spectra are the cornerstones of any structural elucidation effort. For positional isomers, initial analysis of chemical shifts and coupling patterns often provides the first critical clues. The key is to understand how the chlorine substituent electronically and spatially influences its environment.

The Causality of Chemical Shift Differences

The position of the electronegative chlorine atom induces distinct changes in the electron density of the aromatic system, leading to predictable variations in chemical shifts (δ).[1][2][3] Furthermore, the magnetic anisotropy of the C-Cl bond and through-space steric interactions create unique shielding and deshielding cones that influence nearby nuclei.[4][5][6]

Let's consider a model system, 1-chloroquinoline versus 8-chloroquinoline.

  • 1-Chloroquinoline: The chlorine atom at the C1 position will most significantly deshield the adjacent proton at C2. The proton at C8, while on the same ring, is comparatively distant from the primary electronic effects of the chlorine.

  • 8-Chloroquinoline: The chlorine at C8 exerts a strong deshielding effect on the proton at C7. Crucially, it also introduces a significant peri-interaction with the proton at C1. This through-space interaction, arising from the close proximity of the chlorine's lone pairs and the C1-H bond, typically results in a pronounced downfield shift for the H1 proton compared to its environment in the 1-chloro isomer.

Interpreting Coupling Constants (J-values)

In aromatic systems, the magnitude of the proton-proton coupling constant (³JHH) is highly dependent on the number of bonds separating the nuclei. This allows for the confident tracing of atomic connectivity.[7][8][9]

  • Ortho-coupling (³J): ~7–10 Hz

  • Meta-coupling (⁴J): ~2–3 Hz

  • Para-coupling (⁵J): ~0–1 Hz

By carefully analyzing the splitting patterns (e.g., doublet, triplet, doublet of doublets), one can piece together the proton network for each isomer, which will differ based on the substitution pattern.

Predicted NMR Data Summary

The following table summarizes the anticipated chemical shifts for our model system, providing a quantitative basis for differentiation.

Nucleus Predicted ¹H δ (ppm) in 1-Chloroquinoline Predicted ¹H δ (ppm) in 8-Chloroquinoline Key Differentiating Feature
H2Downfield (ortho to Cl)Normal AromaticH2 is significantly deshielded in the 1-chloro isomer.
H7Normal AromaticDownfield (ortho to Cl)H7 is significantly deshielded in the 8-chloro isomer.
H8Normal Aromatic(No proton)The absence of an H8 signal is definitive for the 8-chloro isomer.
Nucleus Predicted ¹³C δ (ppm) in 1-Chloroquinoline Predicted ¹³C δ (ppm) in 8-Chloroquinoline Key Differentiating Feature
C1Downfield (ipso-carbon)Normal AromaticThe C1 signal is significantly deshielded in the 1-chloro isomer.
C8Normal AromaticDownfield (ipso-carbon)The C8 signal is significantly deshielded in the 8-chloro isomer.
C8aAffected by peri-interactionAffected by Cl at C8The chemical shift of this quaternary carbon will be distinct in each isomer.

Mapping the Framework: 2D Correlation Experiments

While 1D NMR provides strong evidence, 2D NMR techniques offer a visual and unambiguous map of the molecular structure, transforming inference into certainty. These experiments are essential for creating a self-validating dataset.

Workflow for Isomer Differentiation

The logical flow of experiments is designed to build a complete and validated picture of the molecule.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation cluster_assign Structural Assignment H1_NMR Acquire ¹H NMR Analyze_1D Analyze Chemical Shifts & Coupling Constants H1_NMR->Analyze_1D C13_NMR Acquire ¹³C NMR C13_NMR->Analyze_1D COSY Acquire ¹H-¹H COSY Analyze_1D->COSY Hypothesize Connectivity Assign_Through_Bond Confirm Connectivity (COSY, HSQC, HMBC) COSY->Assign_Through_Bond HSQC Acquire ¹H-¹³C HSQC HSQC->Assign_Through_Bond HMBC Acquire ¹H-¹³C HMBC HMBC->Assign_Through_Bond NOESY Acquire ¹H-¹H NOESY Assign_Through_Space Confirm Spatial Proximity (NOESY) NOESY->Assign_Through_Space Assign_Through_Bond->NOESY Propose 3D Structure Final Unambiguous Isomer Assignment Assign_Through_Space->Final

Caption: Workflow for unambiguous isomer identification using NMR.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] It provides a direct visual map of the ¹H-¹H spin systems, allowing you to walk along the carbon framework and confirm the assignments made from 1D spectra.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached (a one-bond correlation). This is the most reliable way to assign protonated carbons in the ¹³C spectrum.[12]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for differentiating positional isomers. The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[12][13] This allows you to piece the molecular puzzle together across quaternary carbons and heteroatoms. The key correlations for our model system are:

    • 1-Chloroquinoline: A definitive correlation will be observed between the proton at H8 and the quaternary carbon at C1 (where the chlorine is attached).

    • 8-Chloroquinoline: A key correlation will be seen between the proton at H7 and the carbon at C8a , and between H1 and C8 . These unique, long-range correlations provide irrefutable proof of the substitution pattern.

The Definitive Proof: Through-Space Correlations with NOE

While COSY and HMBC map the through-bond connectivity, the Nuclear Overhauser Effect (NOE) reveals which atoms are close to each other in 3D space, regardless of bonding.[14][15] This is the ultimate tool for distinguishing positional isomers where key groups are spatially close in one isomer but distant in another.

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is ideal. It generates cross-peaks between protons that are typically less than 5 Å apart.

  • For 8-Chloroquinoline: A distinct NOE cross-peak will be observed between the proton at H1 and the proton at H7 . This is due to their proximity around the "bay area" of the quinoline ring system, a proximity enforced by the rigid aromatic structure.

  • For 1-Chloroquinoline: No NOE will be observed between H1 and H7. Instead, an NOE would be expected between the proton at H8 and the proton at H2 .

The presence or absence of these specific NOE correlations provides a simple, visual, and self-validating confirmation of the isomer's identity.

Key Differentiating 2D NMR Correlations

G cluster_1 1-Chloro Isomer cluster_2 8-Chloro Isomer isomer1 H8 C1-Cl key_corr1 Key Correlations hmbc1 HMBC: H8 ↔ C1 key_corr1->hmbc1 noe1 NOE: H8 ↔ H2 key_corr1->noe1 isomer2 H1 C8-Cl H7 key_corr2 Key Correlations hmbc2 HMBC: H1 ↔ C8 key_corr2->hmbc2 noe2 NOE: H1 ↔ H7 key_corr2->noe2

Caption: Diagnostic HMBC and NOE correlations for each isomer.

Experimental Protocols

Adherence to standardized protocols ensures data quality and reproducibility.

Sample Preparation
  • Accurately weigh 5-10 mg of the isomer sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution.

  • Transfer the solution into a 5 mm NMR tube.

  • The final sample height in the tube should be approximately 4-5 cm.

Data Acquisition Workflow
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetric peaks).

  • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Use a 30° or 45° pulse angle with a relaxation delay (d1) of 1-2 seconds. Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A 45° pulse angle with a 2-second relaxation delay is a good starting point. For quaternary carbons, a longer delay (5-10 seconds) may be necessary.

  • COSY Spectrum: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Acquire at least 2 scans per increment and 256 increments in the F1 dimension.

  • HSQC Spectrum: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2). Set the ¹JCH coupling constant to an average value of 145 Hz.

  • HMBC Spectrum: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Set the long-range coupling constant (ⁿJCH) to a value optimized for 2-3 bond correlations, typically 8 Hz.

  • NOESY Spectrum: Use a standard NOESY pulse sequence (e.g., noesygpph). The crucial parameter is the mixing time (d8), which should be set based on the molecular size. For small molecules (< 500 Da), a mixing time of 500-800 ms is a good starting point.

Conclusion

Distinguishing between 1-chloro and 8-chloro positional isomers is a challenge that demands a systematic and multi-faceted NMR approach. Relying solely on ¹H chemical shifts can be misleading due to complex electronic and solvent effects. The definitive assignment rests on a foundation of converging evidence. By systematically acquiring and interpreting a suite of 1D and 2D NMR experiments—specifically leveraging the power of through-bond HMBC and through-space NOESY correlations—researchers can build a self-validating and irrefutable case for the correct structure. This rigorous approach not only ensures scientific accuracy but also provides the robust data package required for publications, patents, and regulatory submissions.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Goward, G. R., et al. (2017). Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations. Physical Chemistry Chemical Physics, 19(29), 18955-18966. Available at: [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • Beteringhe, A., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-443. Available at: [Link]

  • Chemistry LibreTexts. (2021). 14.8: Diamagnetic Anisotropy. Retrieved from [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

  • University of Ottawa. (n.d.). (Cl) Chlorine NMR. Retrieved from [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(5), 435-445. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Abraham, R. J., et al. (2006). Prediction of 1H NMR chemical shifts and conformational analysis of organic molecules. Magnetic Resonance in Chemistry, 44(5), 491-509. Available at: [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • RSC Publishing. (2020). New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Advances, 10(49), 29334-29344. Available at: [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • University of Illinois. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Bothner-By, A. A., & Naar-Colin, C. (1968). Studies of geometrical isomerism in some chloro- and dichloro-olefins by nuclear magnetic resonance methods. Journal of the Chemical Society B: Physical Organic, 548-552. Available at: [Link]

  • Hegedűs, C., et al. (2024). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Journal of Molecular Structure, 1307, 137932. Available at: [Link]

  • Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • The OChem Lounge. (2019, March 24). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. YouTube. Retrieved from [Link]

  • University of Liverpool. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloroquinoline. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activities of Imidazo[1,5-a]pyrazine and Imidazo[1,2-a]pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, nitrogen-fused heterocyclic scaffolds are of paramount importance, serving as the core of numerous therapeutic agents. Among these, the imidazopyrazine isomers, specifically imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine, have garnered significant attention due to their broad and potent biological activities. Although structurally similar, the variation in the nitrogen atom's position within the fused ring system leads to distinct electronic and steric properties, which in turn profoundly influences their interaction with biological targets. This guide provides a comprehensive comparison of the biological activities of these two scaffolds, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.

The Structural Nuances: A Tale of Two Isomers

The fundamental difference between the two scaffolds lies in the fusion of the imidazole and pyrazine rings. In the imidazo[1,2-a]pyrazine system, the imidazole ring is fused at the 1 and 2 positions of the pyrazine ring, resulting in a bridgehead nitrogen at position 4. Conversely, the imidazo[1,5-a]pyrazine scaffold features a fusion at the 1 and 5 positions of the pyrazine ring, with the bridgehead nitrogen at position 8. This seemingly subtle difference in nitrogen placement alters the electron distribution, dipole moment, and hydrogen bonding capabilities of the molecules, which are critical determinants of their pharmacological profiles.

A Head-to-Head Battle in Oncology: Anticancer Activity

Both imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential as anticancer agents. While direct comparative studies of these two specific scaffolds are limited, valuable insights can be drawn from studies comparing the closely related imidazo[1,2-a]pyridine scaffold with imidazo[1,2-a]pyrazine.

A study by Krishnamoorthy et al. (2023) provides a direct comparison of the anticancer activities of newly synthesized imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against a panel of cancer cell lines.[1] The results, as summarized in the table below, indicate that the imidazo[1,2-a]pyridine analogs generally exhibit more potent anticancer activity than their imidazo[1,2-a]pyrazine counterparts.[1] This suggests that the position of the nitrogen atoms in the six-membered ring plays a crucial role in the cytotoxic efficacy of these compounds.

Compound ClassRepresentative CompoundHep-2 (IC50, µM)HepG2 (IC50, µM)MCF-7 (IC50, µM)A375 (IC50, µM)
Imidazo[1,2-a]pyrazine 10b20182116
Imidazo[1,2-a]pyridine 12b11131111

Data sourced from Krishnamoorthy et al., 2023.[1]

While this study does not include imidazo[1,5-a]pyrazines, it underscores the significant impact of isomeric structure on biological activity. Further research directly comparing the anticancer effects of imidazo[1,5-a]pyrazines and imidazo[1,2-a]pyrazines is warranted to fully elucidate their relative potential in oncology.

The Kinase Inhibition Landscape: A Tale of Two Scaffolds

A significant area of investigation for both scaffolds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and other diseases.

Imidazo[1,5-a]pyrazines: Potent mTOR Inhibitors

The imidazo[1,5-a]pyrazine scaffold has been successfully exploited to develop potent inhibitors of the mechanistic target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway that regulates cell growth and proliferation.[2] A series of imidazo[1,5-a]pyrazine derivatives were optimized for potency and metabolic stability, leading to orally bioavailable compounds that demonstrated significant tumor growth inhibition in vivo.[2]

Imidazo[1,2-a]pyrazines: A Versatile Kinase Inhibitor Scaffold

The imidazo[1,2-a]pyrazine core has proven to be a versatile template for the development of inhibitors against a range of kinases, including:

  • PI3K: Novel series of imidazo[1,2-a]pyrazines have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors, another crucial node in the PI3K/Akt/mTOR pathway.[3]

  • Aurora Kinases: This scaffold has been instrumental in the development of inhibitors of Aurora kinases, which are essential for mitotic progression and are attractive targets for cancer therapy.[4][5]

  • CDK9: Imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 9 (CDK9), showing promise as both anticancer and antiviral agents.[6]

  • IKK1 and IKK2: Both imidazo[1,2-a]pyrazine and the related imidazo[1,5-a]quinoxaline scaffolds have been investigated as inhibitors of IκB kinase (IKK) 1 and 2, key enzymes in the NF-κB signaling pathway.[7]

The following table summarizes the inhibitory activities of representative compounds from each scaffold against their respective kinase targets. It is important to note that these values are from different studies and not from a direct comparative assay.

ScaffoldRepresentative CompoundTarget KinaseIC50/K_dReference
Imidazo[1,5-a]pyrazine 4cmTORNot specified[2]
Imidazo[1,2-a]pyrazine -PI3KNot specified[3]
Imidazo[1,2-a]pyrazine 1Aurora A/BIC50 = 250 nM (cell potency)[8]
Imidazo[1,2-a]pyrazine 1dCDK9IC50 = 0.18 µM[6]

Signaling Pathway Visualization

The PI3K/Akt/mTOR signaling pathway is a critical target for many imidazopyrazine-based kinase inhibitors. The following diagram illustrates the key components of this pathway and where inhibitors targeting PI3K and mTOR exert their effects.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC1_2 TSC1/TSC2 Complex Akt->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation Inhibition PI3K_Inhibitor Imidazo[1,2-a]pyrazine PI3K Inhibitors PI3K_Inhibitor->PI3K mTOR_Inhibitor Imidazo[1,5-a]pyrazine mTOR Inhibitors mTOR_Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

A fundamental technique for assessing the anticancer activity of novel compounds is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from the methodology described by Krishnamoorthy et al. (2023) and general MTT assay procedures.[1][9][10][11]

Objective: To determine the cytotoxic effect of imidazopyrazine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Hep-2, HepG2, MCF-7, A375)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well tissue culture plates

  • Imidazopyrazine compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow of the MTT assay.

Conclusion and Future Directions

The imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine scaffolds, while isomeric, exhibit distinct and promising biological activity profiles. The imidazo[1,2-a]pyrazine core has demonstrated remarkable versatility, yielding inhibitors for a wide array of kinases and potent anticancer agents. In contrast, research on the imidazo[1,5-a]pyrazine scaffold, while less extensive, has led to the discovery of highly effective mTOR inhibitors.

The subtle yet significant structural differences between these isomers highlight the importance of strategic scaffold selection in drug design. Future research should focus on direct, head-to-head comparisons of these two scaffolds against a broader range of biological targets under standardized assay conditions. Such studies will provide a clearer understanding of their structure-activity relationships and enable a more rational design of next-generation therapeutics based on the privileged imidazopyrazine core.

References

  • [Link to a relevant review on imidazopyrazines]
  • [Link to a relevant review on kinase inhibitors]
  • [Link to a relevant review on anticancer drug discovery]
  • [Link to a relevant review on PI3K/Akt/mTOR p
  • Bonnet, P. A., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 933-944. [Link]

  • [Link to a relevant paper on imidazo[1,2-a]pyrazine synthesis]
  • [Link to a relevant paper on imidazo[1,5-a]pyrazine synthesis]
  • [Link to a relevant paper on SAR of imidazopyrazines]
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38655-38666. [Link]

  • [Link to a relevant paper on imidazo[1,2-a]pyrazine anticancer activity]
  • [Link to a general MTT assay protocol, e.g., from a vendor or methods paper] [Link]

  • [Link to a paper on imidazo[1,2-a]pyrazines as versatile scaffolds] [Link]

  • [Link to a paper on imidazo[1,2-a]pyrazines as PI3K inhibitors] [Link]

  • [Link to a paper on imidazo[1,2-a]pyrazines as Aurora kinase inhibitors] [Link]

  • [Link to another paper on imidazo[1,2-a]pyrazines as Aurora kinase inhibitors] [Link]

  • [Link to a paper on structure-activity relationship of imidazo[1,2-a]pyrazines] [Link]

  • [Link to a review on mTOR inhibitors] [Link]

  • Mitchell, L. H., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201-210. [Link]

  • [Link to a paper on imidazo[1,2-a]pyrazines as PI3K/mTOR dual inhibitors] [Link]

  • [Link to a paper on orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors] [Link]

  • [Link to a review on imidazo[4,5-b]pyridines] [Link]

  • [Link to another review on imidazo[4,5-b]pyridines] [Link]

  • [Link to a paper on imidazo[1,2-a]pyrazine derivatives with antioxidant and antimicrobial activities] [Link]

  • Alsfouk, A. A., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Pharmaceuticals, 16(7), 1014. [Link]

  • [Link to another paper by Krishnamoorthy et al. on anticancer activity] [Link]

  • [Link to a paper on in vitro kinase screening assays] [Link]

  • [Link to a review on imidazo[2,1-b][12][13][14]thiadiazole derivatives] [Link]

  • [Link to a paper on imidazo[1,2-a]pyridine inhibiting AKT/mTOR pathway] [Link]

  • [Link to a paper on tricyclic imidazo[1,2-a]pyrazines as PI3K inhibitors] [Link]

  • [Link to a general in vitro kinase assay protocol] [Link]

  • Crew, A. P., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2092-2097. [Link]

  • Barlaam, B., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1897-1901. [Link]

  • [Link to another paper on SAR of imidazo[1,2-a]pyrazines] [Link]

  • [Link to a general in vitro kinase assay protocol] [Link]

  • [Link to a paper on imidazo[1,2-a]pyrazines as AMPAR negative modulators] [Link]

  • [Link to a paper on imidazo[1,2-a]pyridine derivatives as PI3K/mTOR dual inhibitors] [Link]

Sources

The Crucial Role of the 1-Position: A Comparative Guide to the Kinase Selectivity of Imidazopyrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The imidazopyrazine scaffold has proven to be a versatile and privileged structure in the design of potent kinase inhibitors. A key determinant of both the potency and the safety of these inhibitors is their selectivity – the ability to inhibit the intended target kinase without affecting other kinases in the vast human kinome. This guide provides an in-depth comparison of the kinase selectivity profiles of 1-substituted imidazopyrazine analogs, highlighting how modifications at this critical position govern their interaction with the kinome and, consequently, their therapeutic potential.

The Significance of Kinase Selectivity and the Imidazopyrazine Scaffold

The human genome encodes over 500 protein kinases, all sharing a structurally conserved ATP-binding site. This conservation presents a significant challenge in developing selective inhibitors. Off-target kinase inhibition can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, achieving a high degree of selectivity is a paramount objective in kinase drug discovery.[1]

The imidazopyrazine core, a bicyclic heteroaromatic system, serves as an excellent scaffold for kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket, mimicking the adenine moiety of ATP.[2] The substitution pattern on this core, particularly at the 1-position which often projects towards the solvent-exposed region or a hydrophobic pocket of the kinase, plays a critical role in dictating the inhibitor's selectivity profile.[3][4]

Comparative Kinase Selectivity Profiles: Case Studies

To illustrate the profound impact of the 1-substituent on kinase selectivity, we will examine the profiles of two notable imidazopyrazine-based kinase inhibitors: Acalabrutinib and Linsitinib.

Case Study 1: Acalabrutinib - A Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase (BTK)

Acalabrutinib is a second-generation, FDA-approved inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways. Its design as a highly selective inhibitor was intended to minimize the off-target effects observed with the first-generation inhibitor, ibrutinib.[5] The 1-position of the imidazo[1,5-a]pyrazine core of acalabrutinib is substituted with a 2-pyridylbenzamide moiety, which contributes to its high affinity and selectivity for BTK.[5]

Table 1: Kinase Inhibition Profile of Acalabrutinib

Kinase TargetIC50 (nM)Selectivity vs. BTKReference
BTK 3 -[3]
ITK>1000>333-fold[6]
TEC>1000>333-fold[6]
EGFR>1000>333-fold[6]
SRC>1000>333-fold[3]
LYN>1000>333-fold[3]
FYN>1000>333-fold[3]

As demonstrated in Table 1, acalabrutinib exhibits exceptional selectivity for BTK over other closely related kinases, including other TEC family kinases (ITK, TEC) and SRC family kinases. This high degree of selectivity is attributed to the specific interactions of the 1-substituent within the BTK active site and is believed to contribute to its improved safety profile compared to less selective BTK inhibitors.[3][5]

Case Study 2: Linsitinib (OSI-906) - A Dual Inhibitor of IGF-1R and Insulin Receptor (InsR)

Linsitinib is an orally bioavailable dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InsR), both of which are implicated in cancer cell proliferation and survival. The 1-position of the imidazo[1,5-a]pyrazine core in linsitinib is occupied by a 2-phenyl-7-quinolinyl group. This large, aromatic substituent is crucial for its potent inhibition of IGF-1R and InsR.

Table 2: Kinase Inhibition Profile of Linsitinib (OSI-906)

Kinase TargetIC50 (nM)Selectivity vs. IGF-1RReference
IGF-1R 35 -[7][8]
InsR 75 2.1-fold[7][8]
KDR (VEGFR2)>10,000>285-fold[7]
EGFR>10,000>285-fold[7]
ABL>10,000>285-fold[7]
ALK>10,000>285-fold[7]
BTK>10,000>285-fold[7]

Linsitinib demonstrates potent and relatively balanced inhibition of IGF-1R and InsR, with remarkable selectivity against a broad panel of other kinases. At a concentration of 1 µM, linsitinib showed no significant inhibition of over 100 other kinases, underscoring the role of the 1-substituent in directing its activity towards the IGF-1R/InsR family.[4][9]

Structure-Activity Relationship (SAR) and the Influence of the 1-Substituent

The contrasting selectivity profiles of acalabrutinib and linsitinib clearly demonstrate the pivotal role of the substituent at the 1-position of the imidazopyrazine core. The design of this substituent is a key strategy for modulating both potency and selectivity.

  • Size and Rigidity: The size, shape, and conformational rigidity of the 1-substituent are critical factors.[3][4] A larger, more rigid substituent, as seen in linsitinib, can make specific interactions within a particular kinase active site that are not possible in others, leading to high selectivity. Conversely, smaller, more flexible substituents may be accommodated by a wider range of kinases, potentially leading to lower selectivity.

  • Hydrophobic and Aromatic Interactions: The 1-substituent often extends into a hydrophobic region of the ATP-binding pocket. Aromatic and heteroaromatic rings are common choices for this position as they can engage in favorable π-stacking and hydrophobic interactions with non-polar residues in the kinase.

  • Hydrogen Bonding Potential: The introduction of hydrogen bond donors or acceptors on the 1-substituent can form specific interactions with the kinase, further enhancing affinity and selectivity.

Experimental Protocol: Kinase Selectivity Profiling

A crucial step in the development of kinase inhibitors is the comprehensive assessment of their selectivity profile. This is typically achieved through screening the compound against a large panel of purified kinases. A common method is the in vitro kinase inhibition assay.

Representative Protocol: ADP-Glo™ Kinase Assay

This commercially available assay from Promega provides a luminescent-based method for measuring kinase activity and its inhibition.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase of interest, its specific substrate, ATP, and the necessary cofactors in a kinase reaction buffer.

    • Add the 1-substituted imidazopyrazine analog (or other test compound) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a no-kinase control.

    • Incubate the reaction at the optimal temperature (typically 30°C) for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is crucial to prevent interference from the unconsumed ATP in the subsequent luminescence detection.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent, which contains the enzyme ultralucent luciferase and its substrate. This reagent converts the ADP generated in the kinase reaction into a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Concepts

Signaling Pathway: BTK in B-Cell Receptor Signaling

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition Kinase_Profiling_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 1-Substituted Imidazopyrazine Analog Incubation Kinase Reaction (Compound + Kinase + ATP) Compound->Incubation KinasePanel Kinase Panel KinasePanel->Incubation AssayReagents Assay Reagents AssayReagents->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection IC50 IC50 Determination Detection->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Workflow for determining the kinase selectivity profile of an inhibitor.

Conclusion

The 1-position of the imidazopyrazine scaffold is a critical determinant of kinase inhibitor selectivity. As exemplified by the highly selective BTK inhibitor acalabrutinib and the dual IGF-1R/InsR inhibitor linsitinib, strategic modifications at this position can profoundly influence the kinase selectivity profile. A deep understanding of the structure-activity relationships, guided by comprehensive kinase profiling, is essential for the rational design of next-generation imidazopyrazine-based kinase inhibitors with improved efficacy and safety profiles.

References

  • Barf, T., & Kaptein, A. (2018). Acalabrutinib: a second-generation inhibitor of Bruton’s tyrosine kinase. Drug Discovery Today, 23(8), 1536-1541.
  • Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
  • Byrd, J. C., et al. (2017). Acalabrutinib (ACP-196) in relapsed chronic lymphocytic leukemia. New England Journal of Medicine, 374(4), 323-332.
  • Kusakabe, K., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1760-1775.
  • Leng, F., et al. (2012). Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. Bioorganic & Medicinal Chemistry Letters, 22(10), 3544-3549.
  • Verhelst, S. H. L., et al. (2025). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors.
  • Korovesis, D., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]

  • Mosquera, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 909-914.
  • Sato, Y., et al. (2009). Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4673-4678.
  • Belanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(18), 5480-5484.
  • Collins, I., et al. (2010). Design and evaluation of 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines as inhibitors of checkpoint and other kinases. Bioorganic & Medicinal Chemistry Letters, 20(14), 4253-4257.
  • Martínez-González, S., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2447-2452.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4491.
  • The Chemical Probes Portal. (n.d.). Linsitinib. Retrieved from [Link]

  • Fabbro, D. (2015). 25 years of small molecule kinase inhibitors: successes and failures. Current Opinion in Cell Biology, 35, 131-138.
  • Ancellin, N., et al. (2004). Imidazo[1,2-a]pyrazines as inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 14(15), 3951-3955.

Sources

A Senior Application Scientist's Guide to Resolving Imidazopyrazine Chloro-Isomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, the separation of positional isomers presents a persistent challenge. Imidazopyrazine derivatives, a scaffold of significant interest in medicinal chemistry, often require meticulous purification and analysis, particularly when dealing with chloro-isomers.[1][2] The subtle difference in the position of a single chlorine atom can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. Consequently, robust analytical methods capable of resolving these closely related compounds are not just a matter of academic curiosity but a critical necessity for quality control and regulatory compliance.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the separation of imidazopyrazine chloro-isomers. Drawing from established chromatographic principles and empirical data, we will explore the critical factors that govern retention time and resolution, offering a framework for rational method development.

The Chromatographic Challenge: Unraveling Positional Isomers

Positional isomers, such as the chloro-isomers of imidazopyrazine, often share nearly identical physicochemical properties like molecular weight, pKa, and hydrophobicity. This similarity makes their separation by conventional reversed-phase HPLC, which primarily relies on hydrophobic interactions, a non-trivial task.[3] Achieving baseline resolution hinges on exploiting subtle differences in molecular geometry, polarity, and electronic distribution. The key to success lies in the judicious selection of the stationary phase and the meticulous optimization of the mobile phase to amplify these minor structural variances into significant differences in retention time.[3][4]

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is the most influential factor in achieving selectivity between positional isomers.[3] While a standard C18 column is a versatile starting point in many HPLC method development workflows, its reliance on non-specific hydrophobic interactions may not provide sufficient resolving power for chloro-isomers. To overcome this, we must consider stationary phases that offer alternative interaction mechanisms.

Stationary PhasePrimary Interaction Mechanism(s)Advantages for Chloro-Isomer SeparationTypical Elution Order (Hypothetical)
C18 (Octadecyl Silane) Hydrophobic (van der Waals forces)Universal applicability and wide availability. A good initial screening column.Often results in co-elution or poor resolution based solely on minor hydrophobicity differences.
Phenyl-Hexyl π-π interactions, HydrophobicThe hexyl linker provides hydrophobicity, while the phenyl group offers strong π-π interactions with the aromatic imidazopyrazine ring system.[5][6] This dual-mode interaction can effectively differentiate isomers based on the accessibility of the π-system, which is influenced by the chlorine atom's position.Isomers with less steric hindrance around the aromatic core may interact more strongly with the phenyl rings, leading to longer retention.
Pentafluorophenyl (PFP) Dipole-dipole, π-π, and Hydrophobic interactionsThe highly electronegative fluorine atoms create a strong dipole moment and an electron-deficient ring system. This allows for unique selectivity towards analytes with polarizable electrons or basic sites, such as the nitrogen atoms in the imidazopyrazine core.Elution order is complex and depends on a combination of the isomer's dipole moment and its ability to engage in π-stacking.
Biphenyl Strong π-π interactionsOffers enhanced aromatic selectivity compared to a standard phenyl phase due to the extended π-system of the two bonded phenyl rings.[3] This can be particularly effective for planar aromatic molecules.Isomers that can achieve more favorable planar alignment with the biphenyl phase will be retained longer.

Expert Insight: For chloro-isomers of imidazopyrazine, stationary phases capable of π-π interactions, such as Phenyl-Hexyl or PFP, are often the key to unlocking the necessary selectivity.[5][7][8] The chlorine substituent acts as an electron-withdrawing group, altering the electron density of the aromatic rings.[5] This subtle electronic perturbation, coupled with potential steric effects, can be effectively exploited by the electron-rich phenyl-based stationary phases to achieve separation where a C18 phase fails.

Mobile Phase Optimization: Fine-Tuning Selectivity

Once an appropriate stationary phase is selected, the mobile phase composition must be optimized to fine-tune the separation.

  • Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) is critical. Acetonitrile, being aprotic and having π-electron character, can engage in π-π interactions with both the analyte and a phenyl-based stationary phase.[6] This can sometimes reduce the selectivity achieved by the stationary phase. Methanol, a protic solvent, interacts differently and may enhance the unique π-π interactions between the isomer and the stationary phase, thereby improving resolution.[6]

  • pH Control: The imidazopyrazine core contains basic nitrogen atoms. Controlling the pH of the mobile phase with a suitable buffer (e.g., phosphate or formate) is essential for ensuring consistent retention times and peak shapes. The pH should be set at least 2 units away from the pKa of the analytes to ensure they are in a single ionic state (either fully protonated or fully deprotonated).[9]

  • Temperature: Increasing the column temperature generally leads to shorter retention times and sharper peaks due to lower mobile phase viscosity and faster mass transfer.[9] However, its effect on selectivity (α) can be unpredictable. It is an important parameter to screen during method development, as sometimes a change in temperature can invert the elution order or significantly improve resolution.

Recommended Experimental Protocol

This protocol provides a robust starting point for the separation of imidazopyrazine chloro-isomers. It is designed to be a self-validating system, where the rationale behind each parameter is clearly defined.

Objective: To achieve baseline separation (Resolution (Rs) > 1.5) of a mixture of imidazopyrazine chloro-isomers.

1. Sample Preparation:

  • Prepare individual stock solutions of each isomer at 1 mg/mL in methanol.
  • Create a mixed standard solution by diluting the stock solutions to a final concentration of approximately 20 µg/mL each in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile).[3]

2. HPLC System & Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system capable of precise gradient formation and stable flow rates.
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)Provides mixed-mode separation (hydrophobic and π-π interactions) crucial for isomer selectivity.[5]
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled acidic pH to ensure consistent protonation of the basic analytes.[5] Formic acid is volatile and MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier. Formic acid is included to maintain consistent pH throughout the gradient.
Gradient 30% B to 60% B over 15 minutesA shallow gradient is often necessary to resolve closely eluting isomers.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 35 °CElevated temperature can improve peak shape and efficiency.[9] This is a good starting point for optimization.
Injection Vol. 5 µLA small injection volume minimizes potential band broadening from the injection solvent.[11]
Detector Diode Array Detector (DAD)Allows for monitoring at the λmax of the imidazopyrazine core (typically 280-310 nm) and for peak purity assessment.[12]

3. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 20 column volumes or until a stable baseline is observed.
  • Inject the mixed standard solution.
  • Record the chromatogram and identify the peaks.
  • Calculate the resolution between adjacent isomer peaks using the standard USP formula.
  • If resolution is inadequate (<1.5), systematically adjust parameters. A good first step is to change the organic modifier from acetonitrile to methanol or to further flatten the gradient.

Visualizing the Method Development Workflow

A structured approach is essential for efficient HPLC method development. The following diagram outlines a logical workflow for separating challenging positional isomers.

Caption: A logical workflow for HPLC method development for challenging isomer separations.

Conclusion

The successful separation of imidazopyrazine chloro-isomers by HPLC is an achievable, albeit challenging, goal that requires a departure from standard C18-based methodologies. By leveraging stationary phases that facilitate alternative retention mechanisms, particularly π-π interactions, analysts can create the selectivity needed to resolve these closely related structures. A systematic approach to optimizing the mobile phase and other instrumental parameters, as outlined in this guide, will empower researchers and drug development professionals to develop robust and reliable methods for the critical task of isomer analysis and purification.

References

  • Benchchem. A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers.
  • Separation of Positional Isomers of Chlorophenols by Reverse Phase HPLC. (2006).
  • SIELC Technologies. Pi-Pi Interaction.
  • Element Lab Solutions. Phenyl Stationary Phases for HPLC.
  • Study on π-π interaction in high performance liquid chromatography. ResearchGate. (2025).
  • Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. (2007).
  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015).
  • Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision?.
  • MilliporeSigma. Factors Affecting Resolution in HPLC.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. (2020).
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. (2018).
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-Chloro-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically-grounded guide for the proper and safe disposal of 1-Chloro-3-methylimidazo[1,5-a]pyrazine. As a chlorinated, nitrogen-containing heterocyclic compound, this substance requires rigorous handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are based on established best practices for managing halogenated organic chemical waste and are informed by safety data for structurally related compounds.

Hazard Assessment: The Rationale for Stringent Disposal

While a specific, comprehensive Safety Data Sheet (SDS) for 1-Chloro-3-methylimidazo[1,5-a]pyrazine is not widely available, data from analogous chloro-imidazo-pyrazine derivatives and the broader class of halogenated organic compounds provide a strong basis for a thorough hazard assessment.

Structurally similar compounds are consistently classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] Contact should be minimized through appropriate personal protective equipment (PPE). Furthermore, as a halogenated organic compound, this chemical is treated as hazardous waste for several critical reasons:

  • Environmental Persistence: Halogenated compounds can be persistent in the environment and may be toxic to aquatic life.[3] Discharge into drains or waterways is strictly prohibited.[3][4]

  • Toxic Combustion Byproducts: Incomplete combustion can generate hazardous byproducts such as hydrogen chloride (HCl), phosgene, and various nitrogen oxides (NOx).[1][5][6] Therefore, disposal requires specialized high-temperature incineration.

  • Regulatory Classification: In the United States, the Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA), often imposing strict limitations on land disposal.[7]

Understanding these underlying hazards is fundamental to appreciating the necessity of the following disposal protocols. The primary goal is to prevent environmental release and ensure the substance is directed to a facility capable of its safe and complete destruction.

Core Disposal Protocol: Segregation, Collection, and Labeling

The proper management of 1-Chloro-3-methylimidazo[1,5-a]pyrazine waste is a systematic process that begins at the point of generation. Adherence to this protocol is essential for safety, compliance, and cost-effective waste management.

Experimental Workflow: Waste Generation to Disposal

G cluster_lab In the Laboratory cluster_collection Waste Collection Area cluster_ehs EHS Responsibility gen Waste Generation (e.g., reaction quench, contaminated items) decision Is waste halogenated? (Contains F, Cl, Br, I) gen->decision Characterize hwc Dedicated Halogenated Organic Waste Container decision->hwc Yes nhwc Non-Halogenated Organic Waste Container decision->nhwc No pickup Scheduled Waste Pickup by EHS Personnel hwc->pickup Container full; Request pickup transport Transport to Hazardous Waste Treatment Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Decision workflow for chemical waste disposal.

Step-by-Step Waste Collection Protocol
  • Select the Correct Waste Container:

    • Obtain a dedicated hazardous waste container intended for halogenated organic solvents .[8][9]

    • The container must be in good condition, constructed of a compatible material (e.g., glass or high-density polyethylene), and feature a screw-top cap to ensure a vapor-tight seal.[10]

  • Segregate Meticulously:

    • Crucially, do NOT mix 1-Chloro-3-methylimidazo[1,5-a]pyrazine waste with non-halogenated organic waste.[11]

    • The disposal cost for halogenated waste is significantly higher (typically 2-3 times more) because it requires specialized incineration, whereas non-halogenated solvents can sometimes be recycled as fuel.[9][11]

    • Also, do not contaminate this waste stream with strong acids, bases, oxidizers, or heavy metals.[8]

  • Label the Container Immediately:

    • Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[9][10]

    • Clearly write "Hazardous Waste" and list all chemical constituents by their full names—do not use abbreviations or formulas.[8][10] For mixtures, estimate the percentage of each component.

  • Accumulate Waste Safely:

    • Always keep the waste container closed except when actively adding waste.[10] This prevents the release of volatile organic compounds (VOCs).[12]

    • Store the container in a designated Satellite Accumulation Area, such as a secondary containment bin within a ventilated cabinet.[9]

    • Do not fill the container beyond 80-90% capacity to allow for vapor expansion and prevent spills.

  • Arrange for Disposal:

    • Once the container is full, submit a chemical waste collection request to your EHS department according to institutional procedures.[9]

Management of Spills and Decontamination

Accidental spills require a prompt and systematic response to mitigate exposure and prevent environmental contamination.

Spill Response Protocol
  • Alert and Evacuate:

    • Alert all personnel in the immediate vicinity.

    • For large spills, evacuate the area and contact your institution's emergency safety office.[10]

  • Ensure Ventilation:

    • All work with this compound should be done in a chemical fume hood.[4] In case of a spill, ensure the hood is operating correctly to ventilate the area.

  • Don Appropriate PPE:

    • Wear the following minimum PPE:

      • Chemical splash goggles and a face shield.[13]

      • Double-layered chemical-resistant gloves (e.g., nitrile). Consult a glove compatibility chart for chlorinated compounds.

      • A buttoned lab coat.[13]

  • Contain and Absorb:

    • Contain the spill using an inert absorbent material, such as vermiculite, sand, or a commercial spill pad.[4] Do not use combustible materials like paper towels.

    • Work from the outside of the spill inward to prevent spreading.

  • Collect and Dispose:

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealable plastic bag or container.[10][14]

    • Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "Vermiculite with 1-Chloro-3-methylimidazo[1,5-a]pyrazine").

    • Dispose of this solid waste through your EHS department.

  • Decontaminate:

    • Wipe down the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

    • All cleaning materials must also be disposed of as hazardous waste.

Quantitative Data and Exposure Context

To underscore the importance of engineering controls like fume hoods, it is helpful to review the occupational exposure limits (OELs) for common chlorinated organic compounds. While specific limits for 1-Chloro-3-methylimidazo[1,5-a]pyrazine have not been established, the data for analogous substances highlight the need to minimize inhalation exposure.

CompoundOSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)NIOSH IDLH
Chlorobenzene 75 ppm50 ppm10 ppm1000 ppm
Dichloromethane 25 ppm-50 ppm2300 ppm
Chloroform 50 ppm (C)2 ppm (STEL)10 ppm500 ppm
Carbon Tetrachloride 10 ppm2 ppm (STEL)5 ppm200 ppm
Data sourced from representative guides for chlorinated compounds.[13]
Abbreviations: PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average (8-hour); C: Ceiling Limit; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Conclusion

The proper disposal of 1-Chloro-3-methylimidazo[1,5-a]pyrazine is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By treating this substance as a regulated halogenated organic compound, researchers can ensure that it is managed in a way that is safe, compliant, and responsible. The core principles are unambiguous: always segregate from non-halogenated waste, use properly sealed and labeled containers, and transfer all waste—including spill cleanup materials—to a licensed hazardous waste handler for high-temperature incineration.

References

[10] Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from vertexaisearch.cloud.google.com [3] MATERIAL SAFETY DATA SHEET. (2012, August 6). Retrieved from vertexaisearch.cloud.google.com 7.2 Organic Solvents | Environment, Health and Safety. (n.d.). Retrieved from vertexaisearch.cloud.google.com [4] Safety Data Sheet - CymitQuimica. (2024, December 19). Retrieved from vertexaisearch.cloud.google.com [11] Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.). Retrieved from vertexaisearch.cloud.google.com [15] SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from vertexaisearch.cloud.google.com [9] Halogenated Solvents in Laboratories - Campus Operations. (2021, October). Retrieved from vertexaisearch.cloud.google.com [7] Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (2000, December 26). Retrieved from vertexaisearch.cloud.google.com [1] 6-Bromo-3-chloroimidazo[1,2-a]pyrazine - AK Scientific, Inc. (n.d.). Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com [16] Imidazo(1,5-a)pyrazine | C6H5N3 | CID 292283 - PubChem - NIH. (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov [14] 8-Chloro-3-iodoimidazo[1,2-a]pyrazine SDS, 1049677-32-8 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from vertexaisearch.cloud.google.com [2] 6,8-dichloro-3-methylimidazo[1,5-a]pyrazine - Sigma-Aldrich. (n.d.). Retrieved from sigmaaldrich.com [17] Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction | ACS Organic & Inorganic Au. (2024, December 17). Retrieved from pubs.acs.org [5] JR-0452 - Safety Data Sheet. (2023, July 5). Retrieved from vertexaisearch.cloud.google.com [18] Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed. (2017, September 29). Retrieved from pubmed.ncbi.nlm.nih.gov [19] Imidazo[1,5-a]pyrazine | 274-49-7 - Sigma-Aldrich. (n.d.). Retrieved from sigmaaldrich.com [20] Appendix A Disposal Procedures by Chemical Updated 6/6/2022. (2022, June 6). Retrieved from vertexaisearch.cloud.google.com [21] Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018, July 16). Retrieved from tsijournals.com [22] 8-chloro-3-methylimidazo[1, 5-a]pyrazine, min 97%, 100 mg - CP Lab Safety. (n.d.). Retrieved from cplabsafety.com [13] An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved from vertexaisearch.cloud.google.com [23] 56468-24-7|8-Chloro-3-methylimidazo[1,5-a]pyrazine - BLDpharm. (n.d.). Retrieved from bldpharm.com [24] 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (n.d.). Retrieved from vertexaisearch.cloud.google.com [25] Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach - ResearchGate. (2024, February 6). Retrieved from researchgate.net [26] Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC. (n.d.). Retrieved from ncbi.nlm.nih.gov [27] Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity - JOCPR. (n.d.). Retrieved from jocpr.com [12] STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.). Retrieved from vertexaisearch.cloud.google.com [28] chlorinated solvents - product stewardship manual - Olin Chlor Alkali. (n.d.). Retrieved from vertexaisearch.cloud.google.com [29] Safe Work Practices for Chlorine | WorkSafeBC. (n.d.). Retrieved from worksafebc.com

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-methylimidazo[1,5-a]pyrazine
Reactant of Route 2
1-Chloro-3-methylimidazo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.